molecular formula C24H39ClN6O7 B11930225 Tetrazine-PEG6-amine hydrochloride

Tetrazine-PEG6-amine hydrochloride

Cat. No.: B11930225
M. Wt: 559.1 g/mol
InChI Key: ZTWRYTCOJWODIU-UHFFFAOYSA-N
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Description

Tetrazine-PEG6-amine hydrochloride is a useful research compound. Its molecular formula is C24H39ClN6O7 and its molecular weight is 559.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H39ClN6O7

Molecular Weight

559.1 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride

InChI

InChI=1S/C24H38N6O7.ClH/c25-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-23(31)26-19-21-1-3-22(4-2-21)24-29-27-20-28-30-24;/h1-4,20H,5-19,25H2,(H,26,31);1H

InChI Key

ZTWRYTCOJWODIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Tetrazine-PEG6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Tetrazine-PEG6-amine hydrochloride, a key heterobifunctional linker in the field of bioconjugation and drug delivery. This document is intended for researchers, scientists, and professionals in drug development who are utilizing advanced bioconjugation techniques.

Introduction

This compound is a versatile molecule that plays a crucial role in the construction of complex biomolecular architectures, most notably antibody-drug conjugates (ADCs). It features a highly reactive tetrazine moiety and a primary amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step bioconjugation strategy, making it an invaluable tool for creating precisely defined bioconjugates.[1][2]

The tetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner.[3][4] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[5][6] The PEG6 spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties.[7] The terminal primary amine allows for conjugation to various molecules, such as proteins, peptides, or nanoparticles, through standard amine-reactive chemistries.[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C24H39ClN6O7
Molecular Weight 559.05 g/mol
Appearance Red to pink solid or oil
Purity >95% (typically determined by HPLC)[7]
Solubility Soluble in water, DMSO, DMF, and DCM[9]
Storage -20°C, protected from light[9]

Synthesis of this compound

A potential synthetic pathway is illustrated in the diagram below.

Synthesis_Pathway cluster_0 Step 1: Tetrazine Formation cluster_1 Step 2: PEGylation cluster_2 Step 3: Deprotection Nitrile Aryl or Alkyl Nitrile Dihydrotetrazine 1,2-Dihydro-1,2,4,5-tetrazine Nitrile->Dihydrotetrazine Hydrazine (B178648) Hydrazine Hydrazine TetrazineAcid Tetrazine Carboxylic Acid Dihydrotetrazine->TetrazineAcid Oxidation Coupling Amide Coupling (e.g., EDC, NHS) TetrazineAcid->Coupling AminePEG H2N-PEG6-NH-Boc AminePEG->Coupling BocProtected Tetrazine-PEG6-NH-Boc Coupling->BocProtected Deprotection Acidic Deprotection (e.g., HCl) BocProtected->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of related compounds.[5][10] Optimization of reaction conditions may be necessary.

Step 1: Synthesis of a Tetrazine Carboxylic Acid

A suitable nitrile precursor is reacted with hydrazine to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate. This intermediate is then oxidized to the corresponding tetrazine. For a conjugatable tetrazine, the starting nitrile would contain a protected carboxylic acid group.

Step 2: Amide Coupling to a PEG Linker

  • Activation of Tetrazine Carboxylic Acid: The tetrazine carboxylic acid is activated using a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like dimethylformamide (DMF).

  • Coupling Reaction: The activated tetrazine is then reacted with a mono-Boc-protected diamine-PEG6 linker (H2N-PEG6-NH-Boc). The reaction is typically carried out at room temperature overnight.

  • Purification: The resulting Boc-protected Tetrazine-PEG6-amine is purified from the reaction mixture, often using column chromatography or preparative HPLC.

Step 3: Boc Deprotection

  • Acidic Cleavage: The Boc protecting group is removed by treating the purified intermediate with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or dichloromethane.

  • Isolation: The final product, this compound, is typically isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying under vacuum.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and functionality of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the characteristic protons of the tetrazine ring, the PEG chain, and the terminal amine. The integration of the signals can be used to verify the ratio of these components.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final product. A typical mobile phase would consist of a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA). The purity is determined by the percentage of the area of the main peak relative to the total peak area.

A summary of the expected characterization data is presented in Table 2.

TechniqueExpected Results
¹H NMR Signals corresponding to the tetrazine ring protons, the ethylene (B1197577) glycol repeating units of the PEG chain, and the protons adjacent to the amine group.
¹³C NMR Resonances for the carbons of the tetrazine ring, the PEG backbone, and the terminal carbons.
HRMS (ESI) A molecular ion peak corresponding to the calculated exact mass of the protonated molecule [M+H]⁺.
RP-HPLC A single major peak indicating high purity (typically >95%).

Applications in Bioconjugation

The primary application of this compound is as a heterobifunctional linker in a two-step bioconjugation strategy.[1][2] This is particularly valuable in the development of ADCs and other targeted therapies.

The general workflow for its use in bioconjugation is depicted below.

Bioconjugation_Workflow cluster_0 Step 1: Functionalization of Molecule A cluster_1 Step 2: Bioorthogonal Ligation MoleculeA Molecule A (e.g., Antibody) Functionalization Amide Bond Formation MoleculeA->Functionalization TzPEGAmine Tetrazine-PEG6-amine TzPEGAmine->Functionalization MoleculeA_Tz Molecule A-Tetrazine Functionalization->MoleculeA_Tz ClickReaction iEDDA Reaction MoleculeA_Tz->ClickReaction MoleculeB_TCO Molecule B-TCO (e.g., Drug-TCO) MoleculeB_TCO->ClickReaction FinalConjugate Molecule A-Linker-Molecule B ClickReaction->FinalConjugate

Caption: General workflow for bioconjugation using Tetrazine-PEG6-amine.

Experimental Protocol for Protein Labeling

The following is a general protocol for labeling a protein with this compound.

  • Protein Preparation: The protein of interest is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Activation of Carboxylic Acids: If the protein's carboxylic acid residues (aspartic or glutamic acid) are to be targeted, they are activated with EDC and NHS.

  • Conjugation: A solution of this compound is added to the activated protein solution. The molar ratio of the linker to the protein is optimized to achieve the desired degree of labeling. The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: The resulting tetrazine-labeled protein is purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the tetrazine (around 520 nm), or by mass spectrometry.

Conclusion

This compound is a powerful and versatile tool for the construction of well-defined bioconjugates. Its unique combination of a highly reactive tetrazine moiety for bioorthogonal click chemistry and a primary amine for standard conjugation, along with a hydrophilic PEG spacer, makes it an ideal linker for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. This guide provides a foundational understanding of its synthesis, characterization, and application to aid researchers in its effective utilization.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Tetrazine-PEG6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Tetrazine-PEG6-amine hydrochloride, a key reagent in the field of bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its characteristics, handling, and application.

Core Chemical Properties

This compound is a heterobifunctional linker that plays a pivotal role in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry". Its structure comprises a highly reactive tetrazine moiety, a flexible hexaethylene glycol (PEG6) spacer, and a primary amine group, supplied as a hydrochloride salt for enhanced stability and handling.

The key attributes of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₂₄H₃₉ClN₆O₇[1]
Molecular Weight 559.05 g/mol [1]
Physical Form Red oil/liquid[1][2]
Solubility Soluble in THF, DCM, DMF, and DMSO[1]
Purity >90% by HPLC[1]
Storage Conditions -20°C[1][2]

Reactivity and Bioorthogonal Applications

The reactivity of this compound is dominated by the tetrazine ring, which acts as an electron-deficient diene in the iEDDA reaction. This reaction is exceptionally fast and highly selective for strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives. The reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it an ideal tool for bioconjugation.

The primary amine group on the other end of the molecule allows for straightforward conjugation to biomolecules or surfaces containing activated carboxylic acids (e.g., NHS esters). The hydrophilic PEG6 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.

Reaction with Dienophiles

The iEDDA reaction between a tetrazine and a strained alkene like TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning a wide range. The reaction rate is influenced by the substituents on the tetrazine ring and the nature of the dienophile.

The table below presents typical second-order rate constants for the reaction of various tetrazine derivatives with TCO, providing a reference for the expected reactivity of this compound.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventSource(s)
3,6-di-(pyridin-2-yl)-1,2,4,5-tetrazinetrans-cyclooctene~20009:1 Methanol/Water[3][4]
3-phenyl-1,2,4,5-tetrazine derivativetrans-cyclooctene~100060:40 Water/Methanol[5]
Hydrogen-substituted tetrazinestrans-cycloocteneUp to 30,000Aqueous Buffer[6]
General Tetrazine-PEGtrans-cyclooctene1 - 1 x 10⁶Aqueous Media[7]

Stability Profile

The stability of tetrazine-containing compounds is a critical factor in their application, particularly in biological systems. Generally, the stability of the tetrazine ring is influenced by its substituents. Electron-withdrawing groups can enhance the reactivity of the tetrazine in the iEDDA reaction but may also decrease its stability in aqueous media.

ConditionObservationSource(s)
Aqueous Stability (PBS, pH 7.4, 37°C) Hydrogen-substituted tetrazines show a good balance of stability and reactivity. Alkyl-substituted tetrazines exhibit the highest stability.[6][8]
Serum Stability (FBS, 37°C) Some stable tetrazine derivatives show >90% remaining after 10 hours.[8]
pH Sensitivity Tetrazines are known to be sensitive to harsh pH conditions.[9]
Light Sensitivity Protect from light to prevent potential degradation.

Experimental Protocols

Protocol for Assessing Stability in Plasma

This protocol outlines a general procedure for evaluating the stability of a tetrazine conjugate in plasma using LC-MS.

Materials:

  • Tetrazine-PEG6-amine conjugate stock solution (e.g., 10 mM in DMSO)

  • Control plasma (human, mouse, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (IS) in ACN

  • Thermomixer or water bath at 37°C

  • LC-MS system

Procedure:

  • Incubation:

    • Pre-warm plasma and PBS to 37°C.

    • In a microcentrifuge tube, mix plasma and PBS (e.g., 9:1 v/v).

    • Spike the tetrazine conjugate into the plasma/PBS mixture to a final concentration of 1-10 µM.

    • Incubate the samples at 37°C.

  • Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing cold ACN with the internal standard to precipitate plasma proteins and quench any further degradation.

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time to determine the degradation profile and calculate the half-life (t₁/₂) of the conjugate in plasma.

Protocol for Antibody Conjugation

This protocol describes a general method for conjugating Tetrazine-PEG6-amine to an antibody via its primary amine, after converting the amine to an NHS ester.

Materials:

  • Antibody solution (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Activation of Tetrazine-PEG6-amine:

    • Dissolve this compound and an activating agent (e.g., DSC) in anhydrous DMF or DMSO to form the NHS ester. This step should be performed immediately before use as NHS esters are moisture-sensitive.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using an appropriate method.

  • Conjugation Reaction:

    • Add the activated Tetrazine-PEG6-NHS ester solution to the antibody solution. The molar ratio of the tetrazine linker to the antibody will need to be optimized to achieve the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Purify the resulting antibody-tetrazine conjugate from excess reagents using a size-exclusion chromatography column.

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody.

Signaling Pathways and Experimental Workflows

This compound is a versatile tool used in various advanced biological applications. The following diagrams, generated using the DOT language, illustrate common experimental workflows.

Pretargeted_ADC_Therapy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation and Payload Delivery mAb_TCO Antibody-TCO Conjugate Tumor_Cell Tumor Cell mAb_TCO->Tumor_Cell Binding to Tumor Antigen Unbound_mAb Unbound Antibody-TCO Clearance Systemic Clearance Unbound_mAb->Clearance Tetrazine_Drug Tetrazine-PEG-Drug (e.g., Tetrazine-PEG6-amine conjugate) Tumor_Cell_Targeted Targeted Tumor Cell Tetrazine_Drug->Tumor_Cell_Targeted iEDDA Reaction (Bioorthogonal Ligation) Payload_Release Payload Release & Cell Death Tumor_Cell_Targeted->Payload_Release

Caption: Pre-targeted Antibody-Drug Conjugate (ADC) Therapy Workflow.

Cell_Labeling_Workflow Start Start: Cell Culture Metabolic_Labeling Metabolic Labeling of Cells with TCO-modified substrate Start->Metabolic_Labeling Wash1 Wash to remove unincorporated substrate Metabolic_Labeling->Wash1 Tetrazine_Probe Incubate with Tetrazine-PEG6-Fluorophore Wash1->Tetrazine_Probe Wash2 Wash to remove unbound probe Tetrazine_Probe->Wash2 Imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) Wash2->Imaging

Caption: Bioorthogonal Cell Labeling Workflow.

Conclusion

This compound is a powerful and versatile reagent for bioorthogonal chemistry. Its high reactivity, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences research. A thorough understanding of its chemical properties, reactivity, and stability is essential for its successful application in these cutting-edge fields. This guide provides a foundational understanding to aid in the effective utilization of this important chemical entity.

References

An In-Depth Technical Guide to the Inverse Electron Demand Diels-Alder Reaction: Principles, Protocols, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly ascended as a cornerstone of bioorthogonal chemistry, offering researchers a powerful tool for forging covalent bonds in complex biological environments.[1] Its remarkable combination of exceptionally fast kinetics, high specificity, and biocompatibility has propelled its application across diverse scientific domains, including chemical biology, materials science, and notably, drug development.[2] This technical guide provides a comprehensive exploration of the core principles governing the IEDDA reaction, detailed experimental methodologies, and a compendium of quantitative data to empower researchers, scientists, and drug development professionals in harnessing the full potential of this transformative chemical ligation.

Core Principles of the Inverse Electron Demand Diels-Alder Reaction

The IEDDA reaction is a type of [4+2] cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile.[3] This is in stark contrast to the conventional Diels-Alder reaction, which involves the reaction of an electron-rich diene with an electron-poor dienophile. The unique reactivity in the IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] A smaller energy gap between these frontier molecular orbitals leads to a more favorable interaction and, consequently, a faster reaction rate.[2]

Key features that distinguish the IEDDA reaction include:

  • Rapid Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions known, with some second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[5] This allows for efficient transformations even at the low concentrations typical of biological systems.

  • High Specificity and Bioorthogonality: The reactants in IEDDA ligations are highly selective for each other and do not cross-react with the vast array of functional groups present in biological systems, such as amines and thiols.[2]

  • Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (temperature and pH) without the need for cytotoxic catalysts like copper.[6]

  • Irreversibility: The most common IEDDA reactions, particularly those involving tetrazines, are irreversible due to a subsequent retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[2]

The most widely employed dienes in IEDDA reactions are 1,2,4,5-tetrazines, which can be substituted with various groups to tune their reactivity and solubility.[7] Common dienophiles include strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and bicyclononynes (BCN), where the ring strain raises the energy of the HOMO, accelerating the reaction.[2][8]

Quantitative Data on IEDDA Reaction Kinetics

The rate of an IEDDA reaction is highly dependent on the specific structures of the diene and dienophile, as well as the reaction solvent. The following tables summarize second-order rate constants for various IEDDA pairs to facilitate the selection of appropriate reactants for a given application.

Diene (Tetrazine)DienophileSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)9:1 MeOH/water2000
3,6-di-(2-pyridyl)-s-tetrazinenorborneneMethanol0.23
3,6-di-(2-pyridyl)-s-tetrazineexo,exo-5-norbornene-2,3-dimethanolMethanol0.21
3,6-di-(2-pyridyl)-s-tetrazine(±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylateMethanol0.009
3-(p-benzylaminosulfonyl)-6-methyl-s-tetrazinebicyclononyne (BCN)PBS9.8
3-methyl-6-phenyl-s-tetrazinebicyclononyne (BCN)PBS2.4

Table 1: Second-order rate constants for selected IEDDA reactions. Data compiled from multiple sources.[1][5][8]

DienophileRelative Reaction Rate with Hexachlorocyclopentadiene
Styrene1.4
p-Nitrostyrene1.0

Table 2: Effect of dienophile electron density on relative reaction rates.[3]

Experimental Protocols

Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol outlines a representative synthesis of a commonly used tetrazine.

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.

  • Stir the reaction mixture at 78°C for 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.

  • Purification: The crude product can be extracted with an organic solvent like dichloromethane (B109758) and purified by column chromatography on silica (B1680970) gel to yield the final product as a colored solid.

General Protocol for Antibody-TCO Conjugation and Tetrazine Ligation

This protocol describes the labeling of an antibody with a TCO-NHS ester and subsequent reaction with a tetrazine-functionalized molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.

  • TCO-PEG-NHS ester dissolved in DMSO to a stock concentration of 10 mM.

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug).

  • Spin desalting column.

Procedure:

  • Antibody-TCO Conjugation:

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

  • Tetrazine Ligation:

    • Add the tetrazine-labeled molecule to the solution of the TCO-modified antibody. A slight molar excess of the tetrazine can be used.

    • Incubate the reaction at room temperature or 37°C. The reaction is often complete within 10-60 minutes.

    • (Optional) The final antibody conjugate can be purified from excess tetrazine using a spin desalting column.

Monitoring IEDDA Reactions by UV-Vis Spectroscopy

The disappearance of the characteristic pink/red color of the tetrazine upon reaction can be monitored by UV-Vis spectroscopy to determine reaction kinetics.

Procedure:

  • Prepare a solution of the tetrazine in the desired solvent and measure its initial absorbance spectrum, noting the characteristic absorption band around 520-540 nm.

  • To initiate the reaction, add a known excess of the dienophile (to ensure pseudo-first-order conditions).[1]

  • Immediately begin recording absorbance spectra at regular time intervals.

  • The observed rate constant (k_obs) can be determined by fitting the decay of the tetrazine absorbance over time to a first-order exponential decay.

  • The second-order rate constant (k₂) is obtained by dividing k_obs by the concentration of the dienophile.

Visualizing IEDDA: Mechanisms and Workflows

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products cluster_invisible Diene Electron-Poor Diene (e.g., Tetrazine) TS [4+2] Cycloaddition Transition State Dienophile Electron-Rich Dienophile (e.g., TCO) Intermediate Unstable Bicyclic Intermediate TS->Intermediate Product Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 invis_node->TS +

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

Antibody_Labeling_Workflow Start Start: Antibody of Interest Step1 1. Conjugation with TCO-NHS Ester Start->Step1 QC1 2. Purification (Spin Desalting Column) Step1->QC1 TCO_Ab TCO-Modified Antibody QC1->TCO_Ab Step2 3. IEDDA Reaction with Tetrazine-Payload TCO_Ab->Step2 Final_Product Final Conjugate (Antibody-Payload) Step2->Final_Product QC2 4. (Optional) Purification Final_Product->QC2 End Ready for Application QC2->End Signaling_Pathway_Inhibition cluster_pathway Conceptual Kinase Signaling Pathway cluster_drug IEDDA-Mediated Drug Action Receptor Receptor Tyrosine Kinase (e.g., HER2) Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation IEDDA_Drug IEDDA-Delivered Kinase Inhibitor IEDDA_Drug->Kinase2 Inhibition

References

An In-Depth Technical Guide to Tetrazine-PEG6-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Tetrazine-PEG6-amine Hydrochloride: A Key Player in Bioorthogonal Chemistry

This compound is a versatile chemical tool at the forefront of bioconjugation and drug delivery research. As a heterobifunctional linker, it possesses a tetrazine moiety and a primary amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for the covalent attachment of the linker to biomolecules or surfaces via the amine group, while the tetrazine ring serves as a highly reactive handle for bioorthogonal "click" chemistry.[1][2]

The cornerstone of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions, enabling efficient conjugation at low concentrations in complex biological environments.[3] The reaction is biocompatible, proceeding under physiological conditions without the need for cytotoxic catalysts like copper.[1] The hydrophilic PEG6 spacer enhances aqueous solubility, minimizes steric hindrance, and can reduce the immunogenicity of the resulting conjugate.[4]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and a summary of its applications in drug development, particularly in the construction of antibody-drug conjugates (ADCs).

Core Properties and Quantitative Data

The performance of this compound in experimental settings is dictated by its physicochemical properties, reaction kinetics, and stability. While specific data for the PEG6 variant is not always available in literature, the following tables summarize key quantitative data for the parent compound and closely related PEGylated tetrazine derivatives to provide a strong predictive framework.

PropertyValueSource
Chemical Formula C24H39ClN6O7[1]
Molecular Weight 559.05 g/mol [1]
Physical Form Red oil[1]
Solubility THF, DCM, DMF, DMSO, Water[1][5]
Storage -20°C[1]

Caption: Physicochemical Properties of this compound.

ReactantsSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Source
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)~2000[6]
Methyl-substituted tetrazines and TCO derivativesAqueous Media~1000[6]
Hydrogen-substituted tetrazines and TCO derivativesAqueous Mediaup to 30,000[6]
TCO-PEG₄ and various tetrazine scaffoldsDPBS1100 - 73,000[6]
General TCO-TetrazineNot Specifiedup to 1 x 10⁶[6]

Caption: Comparative Reaction Kinetics of Tetrazine-TCO Ligation.

Tetrazine DerivativeMediumStability (Remaining % after 10h at 37°C)Source
Hydrogen substituted tetrazinesPBS~70%[7]
Disubstituted tetrazines (electron-donating groups)PBS>90%[7]
Methyl-substituted TetrazineFetal Bovine Serum>90%[8]
Hydrogen-substituted TetrazineFetal Bovine Serum~40%[8]

Caption: Stability of Tetrazine Derivatives in Biological Media.

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood through the visualization of the chemical processes and experimental workflows in which it is a central component.

G General Workflow for Tetrazine-TCO Ligation cluster_0 Reactant Preparation cluster_1 Functionalization cluster_2 Bioorthogonal Ligation Molecule_A Molecule A with Primary Amine (-NH2) Molecule_A_Tz Molecule A-Tetrazine Molecule_A->Molecule_A_Tz Amine Coupling Tetrazine_Linker Tetrazine-PEG6-amine (hydrochloride) Tetrazine_Linker->Molecule_A_Tz Molecule_B Molecule B Molecule_B_TCO Molecule B-TCO Molecule_B->Molecule_B_TCO NHS Ester Reaction TCO_Linker TCO-NHS Ester TCO_Linker->Molecule_B_TCO Conjugate Molecule A-Molecule B Conjugate Molecule_A_Tz->Conjugate iEDDA Reaction (Click Chemistry) Molecule_B_TCO->Conjugate G Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Antibody Modification cluster_1 Linker-Drug Conjugation cluster_2 ADC Assembly and Purification Antibody Monoclonal Antibody (mAb) mAb_Tz Tetrazine-modified mAb Antibody->mAb_Tz NHS Ester Reaction (on Lysine residues) Tetrazine_NHS Tetrazine-PEG-NHS Ester Tetrazine_NHS->mAb_Tz ADC_Raw Crude ADC mAb_Tz->ADC_Raw iEDDA Reaction TCO_Linker_Payload TCO-Linker-Payload TCO_Linker_Payload->ADC_Raw TCO_Linker TCO-Linker TCO_Linker->TCO_Linker_Payload Payload Cytotoxic Drug Payload->TCO_Linker_Payload Payload Attachment ADC_Purified Purified ADC ADC_Raw->ADC_Purified Purification (e.g., SEC, Protein A)

References

A Technical Guide to Tetrazine-PEG6-amine Hydrochloride for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrazine-PEG6-amine hydrochloride, a heterobifunctional linker crucial for advanced bioconjugation strategies. We will delve into its molecular characteristics, applications in drug development, and detailed experimental protocols for its use.

Core Molecular Attributes

This compound is a key reagent in the field of bioorthogonal chemistry. Its structure is meticulously designed for efficient and specific conjugation of molecules. The molecule consists of a highly reactive tetrazine moiety, a hydrophilic hexaethylene glycol (PEG6) spacer, and a primary amine group, supplied as a hydrochloride salt for improved stability and handling.

The tetrazine group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes. The PEG6 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance. The primary amine allows for the initial conjugation to a biomolecule of interest, typically through amide bond formation with carboxylic acids or activated esters.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
Chemical Formula C24H39ClN6O7[1]
Molecular Weight 559.05 g/mol [1]
Purity >90% (typically ≥95% by HPLC)[1]
Physical Form Red oil or solid/powder[1]
Solubility Soluble in THF, DCM, DMF, DMSO, Water, and MeOH[1]
Storage Conditions -20°C, protected from light[1]

Applications in Antibody-Drug Conjugate (ADC) Development

A prime application of this compound is in the construction of antibody-drug conjugates (ADCs).[2] ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC.

The use of this compound in ADC development follows a two-step ligation strategy. First, the amine group of the linker is conjugated to a payload molecule (e.g., a cytotoxic drug) that has a reactive carboxylic acid or activated ester. In a parallel step, a TCO group is introduced onto the antibody. The tetrazine-functionalized payload is then reacted with the TCO-modified antibody via the iEDDA reaction to form the final ADC. This modular approach allows for the precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and well-defined ADCs.[3]

Experimental Protocol: Two-Step Antibody-Drug Conjugation

This section provides a detailed methodology for the conjugation of a payload to an antibody using this compound and a TCO-modified antibody. This protocol is a general guideline and may require optimization for specific antibodies and payloads.

Part 1: Activation of Payload and Conjugation with this compound
  • Payload Activation:

    • Dissolve the payload containing a carboxylic acid group in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add an excess of an activating agent (e.g., 1.5 equivalents of HBTU and 3 equivalents of DIPEA).

    • Stir the reaction at room temperature for 15-30 minutes to form the activated ester.

  • Conjugation to this compound:

    • Dissolve this compound in the same anhydrous solvent.

    • Add the solution of the activated payload to the this compound solution. A slight molar excess of the tetrazine linker (e.g., 1.1 equivalents) is recommended.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

    • Upon completion, the tetrazine-functionalized payload can be purified by preparative HPLC.

Part 2: Conjugation of Tetrazine-Payload to TCO-Modified Antibody
  • Preparation of TCO-Modified Antibody:

    • The antibody should be modified with a TCO group according to established protocols. This typically involves reacting the antibody with a TCO-NHS ester to label lysine (B10760008) residues.

    • Ensure the TCO-modified antibody is in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The antibody concentration is typically in the range of 2-10 mg/mL.[3]

  • iEDDA Reaction:

    • Dissolve the purified tetrazine-functionalized payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting with the reaction buffer (e.g., PBS).

    • Add the tetrazine-payload solution to the TCO-modified antibody solution. A molar excess of the tetrazine-payload (typically 1.5 to 5-fold over the available TCO groups) is recommended to drive the reaction to completion.[3]

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is generally rapid.[4]

  • Purification of the ADC:

    • Remove the excess unreacted tetrazine-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.[3]

  • Characterization of the ADC:

    • Purity and Aggregation: Analyze the purified ADC by size-exclusion HPLC (SEC-HPLC). A single, sharp peak indicates a pure and non-aggregated product.[3]

    • Molecular Weight and DAR: Determine the molecular weight and drug-to-antibody ratio (DAR) by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3]

    • SDS-PAGE: Confirm the conjugation by observing a shift in the molecular weight of the antibody bands on an SDS-PAGE gel.[3]

Workflow for ADC Synthesis using Tetrazine-PEG6-amine

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using the two-step ligation strategy involving this compound.

ADC_Synthesis_Workflow cluster_payload Payload Functionalization cluster_antibody Antibody Modification cluster_conjugation Final Conjugation & Purification Payload Payload (with COOH) ActivatedPayload Activated Payload Payload->ActivatedPayload Activation (e.g., HBTU/DIPEA) Tz_Payload Tetrazine-Payload ActivatedPayload->Tz_Payload Tetrazine-PEG6-Amine Hydrochloride ADC Antibody-Drug Conjugate (ADC) Tz_Payload->ADC Antibody Antibody TCO_Antibody TCO-Antibody Antibody->TCO_Antibody TCO-NHS Ester TCO_Antibody->ADC iEDDA Reaction (Click Chemistry) Purified_ADC Purified ADC ADC->Purified_ADC Purification (SEC/Dialysis)

Workflow for ADC Synthesis.

This guide provides a foundational understanding of this compound and its application in bioconjugation. For specific applications, further optimization of the described protocols is encouraged to achieve the desired outcomes.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Tetrazine-PEG6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-PEG6-amine hydrochloride is a heterobifunctional linker at the forefront of bioconjugation chemistry, playing a pivotal role in the construction of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. Its utility is fundamentally linked to the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, a cornerstone of "click chemistry"[1]. The polyethylene (B3416737) glycol (PEG) spacer and the terminal amine hydrochloride salt are critical molecular features that dictate its behavior in aqueous media. This guide provides an in-depth analysis of the factors governing the solubility of this compound in aqueous buffers, offers detailed experimental protocols for solubility determination, and presents logical workflows for its application in bioconjugation.

Factors Influencing Solubility

The solubility of this compound in an aqueous buffer is not a fixed value but is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.

  • The Hydrophilic PEG Spacer : The presence of a six-unit polyethylene glycol (PEG6) chain significantly enhances the hydrophilicity of the molecule[2]. PEG chains are known to be highly water-soluble and can increase the solubility of hydrophobic molecules they are attached to[2][3]. This makes the molecule more amenable to use in biological systems.

  • The Amine Hydrochloride Salt : The terminal primary amine is present as a hydrochloride salt. This is a crucial feature for aqueous solubility. Amines are basic and often have limited solubility in neutral water in their free base form. By forming a salt with hydrochloric acid, the amine group becomes protonated (R-NH3+), resulting in an ionic species that is significantly more soluble in polar solvents like water[4].

  • pH of the Aqueous Buffer : The pH of the solution is a critical determinant of solubility for molecules with ionizable groups like amines[4]. The amine in this compound will exist in equilibrium between its protonated, more soluble form (R-NH3+) and its neutral, less soluble free base form (R-NH2). In acidic to neutral buffers, the equilibrium will favor the protonated form, leading to higher solubility. As the pH becomes more alkaline, the equilibrium will shift towards the free base, potentially causing a decrease in solubility. For bioconjugation reactions involving tetrazines, a pH range of 6 to 9 is common[5].

  • Buffer Composition and Ionic Strength : The type and concentration of salts in the buffer can influence solubility. High salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a compound is decreased. However, for many biological applications, buffers like phosphate-buffered saline (PBS) are standard and generally compatible with tetrazine-based conjugations[5][6].

  • Temperature : For most solid solutes, solubility in a liquid solvent tends to increase with temperature. However, the exact effect of temperature on the solubility of this compound should be determined empirically for specific applications.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not broadly published and is best determined empirically under the specific conditions of your experiment. Researchers should generate their own data using the protocols outlined below. The following table provides a template for recording and comparing solubility data under different buffer conditions.

Buffer SystempHTemperature (°C)Co-solvent (if any)Solubility (mg/mL or mM)Observations
Phosphate-Buffered Saline (PBS)7.425None
Phosphate-Buffered Saline (PBS)6.525None
Tris Buffer8.025None
Acetate Buffer5.525None
User-defined buffer

Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10]

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Selected aqueous buffer (e.g., PBS, pH 7.4), filtered.

  • Small glass vials or centrifuge tubes with screw caps.

  • Orbital shaker or vortex mixer.

  • Centrifuge.

  • Analytical balance.

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification.

  • Pipettes and tips.

  • Syringe filters (optional).

Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh out an amount of this compound that is in clear excess of its expected solubility and place it into a glass vial.

    • Add a precise volume of the desired aqueous buffer to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures continuous mixing of the solid with the solvent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed until a clear supernatant is obtained.

  • Sample Collection and Dilution:

    • Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

    • For accurate quantification, it may be necessary to dilute the supernatant with the same buffer used for the experiment.

  • Quantification:

    • Determine the concentration of this compound in the diluted supernatant using a pre-validated analytical method.

      • UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

      • HPLC: This is a more specific and often more accurate method. The concentration is determined by integrating the peak area corresponding to the compound and comparing it to a standard curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for any dilutions made. The average concentration from the replicate samples represents the solubility of the compound under the tested conditions.

Visualization of Workflows and Logical Relationships

Logical Flow of Solubility Determination

The process of determining the solubility of this compound follows a logical sequence of steps, from preparation to final analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid Tetrazine-PEG6-amine HCl prep_buffer Add precise volume of aqueous buffer prep_solid->prep_buffer agitate Agitate at constant temp (24-48 hours) prep_buffer->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge collect Collect clear supernatant centrifuge->collect quantify Quantify concentration (e.g., HPLC, UV-Vis) collect->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for determining the aqueous solubility of a compound.

Application in Bioconjugation: A Signaling Pathway

This compound serves as a linker to connect a payload (e.g., a drug, a fluorophore) to a targeting moiety (e.g., an antibody) that has been modified with a trans-cyclooctene (B1233481) (TCO) group. This is a key step in creating targeted therapies and diagnostics.

G cluster_modification Molecule Functionalization cluster_conjugation Bioconjugation via Click Chemistry antibody Targeting Moiety (e.g., Antibody) tco_linker TCO Linker antibody->tco_linker Modification tco_antibody TCO-modified Antibody tco_linker->tco_antibody final_conjugate Final Bioconjugate (e.g., ADC) tco_antibody->final_conjugate IEDDA Reaction (Click Chemistry) tetrazine_linker Tetrazine-PEG6-amine (dissolved in buffer) payload Payload (e.g., Drug) tetrazine_linker->payload Activation & Coupling tetrazine_payload Tetrazine-Payload Conjugate payload->tetrazine_payload tetrazine_payload->final_conjugate

Caption: Pathway for creating a bioconjugate using Tetrazine-PEG6-amine.

Conclusion

While this compound is designed for enhanced aqueous solubility, a thorough understanding of the factors influencing its behavior in different buffer systems is crucial for its successful application. The provided guidelines and experimental protocols offer a robust framework for researchers to characterize its solubility and optimize its use in the development of novel bioconjugates. Empirical determination of solubility under specific experimental conditions remains a critical step for reproducible and reliable results in the fields of drug discovery and targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Tetrazine-PEG6-Amine Hydrochloride in Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics, including antibody-drug conjugates (ADCs) and pre-targeted imaging agents, relies on the precise and stable attachment of functional molecules to antibodies. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), offers a rapid, specific, and catalyst-free method for bioconjugation in complex biological environments.[1]

This document provides detailed protocols and application notes for the conjugation of Tetrazine-PEG6-amine hydrochloride to antibodies. This heterobifunctional linker features a tetrazine moiety for bioorthogonal "click" chemistry and a primary amine for covalent attachment to the antibody. The six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances solubility and reduces steric hindrance.[2]

Due to the presence of a primary amine on the linker, a two-step conjugation strategy is employed. First, the carboxyl groups on the antibody (present on aspartic and glutamic acid residues) are activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This creates a stable amine-reactive intermediate that subsequently forms a robust amide bond with the amine group of the Tetrazine-PEG6-amine linker.[3][4]

Quantitative Data Summary

The efficiency of the conjugation process is critical for the performance of the final antibody conjugate. The following tables summarize key quantitative parameters for the two-step conjugation of an amine-containing tetrazine linker to an antibody via EDC/Sulfo-NHS chemistry and the subsequent bioorthogonal ligation.

Table 1: Antibody-Tetrazine Conjugation Parameters

ParameterTypical ValueMethod of DeterminationSource(s)
Degree of Labeling (DOL)2-8 tetrazines/antibodyMass Spectrometry, HIC-HPLC[3][5]
Antibody Recovery>85%UV-Vis Spectroscopy (A280)
Conjugate Stability (in serum)>90% retention after 1 monthMass Spectrometry, HIC-HPLC[6]

Table 2: Tetrazine-TCO Ligation Performance

ParameterValueConditionsSource(s)
Second-Order Rate Constant>800 M⁻¹s⁻¹Physiological pH and temperature[1]
Reaction Time for Completion< 1 hourMicromolar concentrations[7]
Required Reactant ConcentrationNanomolar to micromolarAqueous buffer[1]

Experimental Protocols

Part 1: Conjugation of Tetrazine-PEG6-Amine to an Antibody

This protocol details the two-step process of activating an antibody's carboxyl groups and subsequently conjugating the amine-functionalized tetrazine linker.

Materials:

  • Antibody of interest (in a phosphate-free and amine-free buffer)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (Phosphate-Buffered Saline, pH 7.2-7.5)

  • Quenching Solution (1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5)

  • Spin Desalting Columns (appropriate molecular weight cutoff for the antibody)

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or carboxylates, exchange it into the Coupling Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the final antibody solution is free of extraneous proteins like BSA.

  • Activation of Antibody Carboxyl Groups:

    • Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in chilled Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the antibody solution to achieve a final molar excess of 50-100 fold for EDC and 100-200 fold for Sulfo-NHS relative to the antibody.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Antibody:

    • Immediately following activation, remove excess EDC and Sulfo-NHS by buffer exchange into Coupling Buffer using a spin desalting column. This step is critical to prevent unwanted cross-linking of the Tetrazine-PEG6-amine.

  • Conjugation of Tetrazine-PEG6-Amine:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add the Tetrazine-PEG6-amine stock solution to the purified, activated antibody solution. A 20 to 50-fold molar excess of the tetrazine linker over the antibody is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Final Purification:

    • Quench any remaining reactive sites by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

    • Purify the resulting antibody-tetrazine conjugate from excess linker and quenching reagents using a spin desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the Degree of Labeling (DOL) by MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the tetrazine has a distinct absorbance).

    • Assess the antibody concentration and recovery using a BCA assay or UV-Vis at 280 nm.

    • The purified antibody-tetrazine conjugate is now ready for the bioorthogonal reaction with a TCO-modified molecule.

Part 2: Bioorthogonal Ligation with a TCO-Modified Molecule

This protocol describes the "click" reaction between the tetrazine-modified antibody and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Purified antibody-tetrazine conjugate

  • TCO-modified molecule (e.g., drug, imaging agent)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO, water).

    • In a reaction tube, combine the antibody-tetrazine conjugate with the TCO-modified molecule in the Reaction Buffer. A slight molar excess (1.5 to 5 equivalents) of the TCO-molecule per tetrazine is recommended to ensure complete ligation.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. The reaction is typically complete within this timeframe at micromolar concentrations.

  • Purification and Analysis:

    • If necessary, purify the final antibody conjugate from any excess TCO-modified molecule using size-exclusion chromatography (SEC) or a spin desalting column.

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by HIC-HPLC or mass spectrometry to determine the final drug-to-antibody ratio (DAR).[3][5]

Application Examples and Visualizations

Antibody-Drug Conjugate (ADC) Targeting HER2

A common application is the development of ADCs targeting the HER2 receptor, which is overexpressed in certain cancers. The antibody (e.g., Trastuzumab) is conjugated with Tetrazine-PEG6-amine and then reacted with a TCO-linked cytotoxic drug.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 Antibody- Tetrazine-Drug Conjugate HER2 HER2 Receptor ADC->HER2 Binding HER2_dimer HER2 Dimerization & Activation HER2->HER2_dimer Dimerization Internalization Internalization (Endocytosis) HER2_dimer->Internalization Internalization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Activates Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes RAS_MAPK->Proliferation Promotes

Caption: HER2-targeted ADC mechanism of action.

Pre-targeted Imaging of CEA-Expressing Tumors

In this two-step approach, an antibody targeting the Carcinoembryonic Antigen (CEA) is first administered and allowed to accumulate at the tumor site. After unbound antibody is cleared from circulation, a TCO-labeled imaging agent is administered, which rapidly "clicks" to the tetrazine-modified antibody for high-contrast imaging.[6]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Inject_Ab Inject Anti-CEA Antibody- Tetrazine Conjugate Accumulation Antibody Accumulates at Tumor Site Inject_Ab->Accumulation Tumor Targeting Clearance Unbound Antibody Clears from Circulation Accumulation->Clearance Time Delay (24-72h) Inject_TCO Inject TCO-labeled Imaging Agent (e.g., PET tracer) Clearance->Inject_TCO Click_Reaction Rapid in vivo Tetrazine-TCO Ligation Inject_TCO->Click_Reaction Bioorthogonal Reaction Imaging High-Contrast Tumor Imaging (e.g., PET/CT) Click_Reaction->Imaging Signal Generation

Caption: Workflow for pre-targeted tumor imaging.

Experimental Workflow for Antibody-Tetrazine Conjugation

The overall process involves antibody activation, linker conjugation, and purification, followed by the bioorthogonal reaction with a TCO-labeled molecule.

Experimental_Workflow Start Start: Antibody Solution Activation Activate Antibody with EDC / Sulfo-NHS Start->Activation Purification1 Purify Activated Antibody (Desalting Column) Activation->Purification1 Conjugation Conjugate with Tetrazine-PEG6-Amine Purification1->Conjugation Purification2 Purify Antibody-Tetrazine (Desalting Column) Conjugation->Purification2 TCO_Reaction React with TCO-Molecule Purification2->TCO_Reaction Bioorthogonal Ligation Final_Purification Final Purification (e.g., SEC) TCO_Reaction->Final_Purification End Final Conjugate: Ready for Use Final_Purification->End

Caption: Step-by-step experimental workflow.

References

A Comprehensive Guide to Tetrazine-PEG6-amine Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principles and techniques of bioconjugation using Tetrazine-PEG6-amine. These application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary information to successfully label and conjugate biomolecules for a variety of applications, including antibody-drug conjugates (ADCs), molecular imaging, and live-cell labeling.

Introduction to Tetrazine-PEG6-amine Bioconjugation

Tetrazine-PEG6-amine is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies.[1][2] It incorporates a highly reactive tetrazine moiety and a primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3] This unique structure enables a two-step conjugation process that is both highly efficient and exquisitely specific.

The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction between the tetrazine and a strained alkene, most commonly trans-cyclooctene (B1233481) (TCO).[4][5] This reaction is characterized by its exceptionally fast kinetics, proceeding rapidly even at low concentrations and under mild, physiological conditions without the need for a toxic copper catalyst.[1][4][5] The reaction is highly selective, meaning the tetrazine and TCO groups will not react with other functional groups typically found in biological systems, ensuring precise and targeted labeling.[1][4]

The inclusion of a six-unit PEG spacer enhances the water solubility of the linker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[1][3] Furthermore, the PEG chain provides a flexible spacer that minimizes steric hindrance, potentially improving the accessibility of the conjugated molecule to its target.[4]

Principle of the Reaction

The bioconjugation process using Tetrazine-PEG6-amine typically involves two key steps:

  • Functionalization of the Biomolecule of Interest (Biomolecule 1): The primary amine group of Tetrazine-PEG6-amine is used to attach the linker to a biomolecule. This is commonly achieved by reacting the amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, on the target biomolecule. This reaction forms a stable amide bond.

  • Bioorthogonal Ligation: The now tetrazine-functionalized biomolecule is reacted with a second biomolecule that has been modified to contain a trans-cyclooctene (TCO) group (Biomolecule 2). The tetrazine and TCO moieties rapidly and specifically react via an IEDDA cycloaddition to form a stable covalent bond, yielding the final bioconjugate.[4][5] This reaction is irreversible and releases nitrogen gas as the only byproduct.[5]

Core Requirements: Data Presentation

The following table summarizes key quantitative data related to the Tetrazine-TCO ligation, providing a quick reference for experimental planning.

ParameterValueConditionsSource
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹General[4]
~1 x 10⁶ M⁻¹s⁻¹General range[5]
2000 M⁻¹s⁻¹In 9:1 methanol/water[6]
Reaction pH 6.0 - 9.0PBS buffer for ligation[5]
7.0 - 9.0For NHS ester reaction with amines[7]
Reaction Temperature Room Temperature or 4°CProtein-protein conjugation[4][7]
Reaction Time 30 - 120 minutesProtein-protein conjugation[4][7]
5 minutesFor reaction of Tet2-proteins with TCO[8]
Molar Excess (Tetrazine:TCO) 1.05 - 1.5 : 1Recommended for optimal ligation[4]
Molar Excess (NHS ester:Protein) 10 - 20 foldFor protein functionalization[9]

Experimental Protocols

This section provides detailed methodologies for the key steps in Tetrazine-PEG6-amine bioconjugation. These protocols are intended as a starting point and may require optimization for specific biomolecules and applications.

Protocol 1: Functionalization of a Protein with Tetrazine-PEG6-amine

This protocol describes the modification of a protein with a tetrazine group by targeting primary amines (e.g., lysine (B10760008) residues) using an NHS ester of the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at 1-5 mg/mL.

  • Tetrazine-PEG6-amine hydrochloride (stored at -20°C).

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting spin columns or dialysis cassettes for purification.

Procedure:

  • Prepare the Protein: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.

  • Prepare Tetrazine-PEG6-NHS ester: This step should be performed immediately before use as NHS esters are moisture-sensitive.

    • In a microfuge tube, dissolve Tetrazine-PEG6-amine and a 1.5-fold molar excess of DSC in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Add a 1.5-fold molar excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

    • Allow the reaction to proceed for 1 hour at room temperature to form the Tetrazine-PEG6-NHS ester in situ.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the freshly prepared Tetrazine-PEG6-NHS ester solution to the protein solution.[9]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[9]

  • Quench the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[9]

    • Incubate for 5 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Tetrazine-PEG6-NHS ester and quenching buffer components by using a desalting spin column or by dialysis against an appropriate buffer.[4]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the conjugation of a tetrazine-functionalized protein (from Protocol 1) with a TCO-functionalized protein.

Materials:

  • Tetrazine-functionalized protein (Protein 1-Tz) in PBS.

  • TCO-functionalized protein (Protein 2-TCO) in PBS. (Note: TCO-NHS esters are commercially available to functionalize proteins in a similar manner to Protocol 1).

  • Reaction Buffer: PBS, pH 6.0-9.0.

Procedure:

  • Prepare the Reaction Mixture:

    • In a microfuge tube, combine the Tetrazine-functionalized protein and the TCO-functionalized protein in the reaction buffer.

    • A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used to ensure complete reaction of the TCO-protein.[4][7]

  • Incubation:

    • Incubate the reaction mixture for 30 to 120 minutes at room temperature with gentle rotation.[4][7] The reaction can also be performed at 4°C, which may require a longer incubation time.[7]

    • The progress of the reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[5][7]

  • Purification (Optional):

    • If necessary, the final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[4]

  • Storage:

    • Store the final conjugate at 4°C until further use.[4]

Protocol 3: Characterization of the Bioconjugate

1. SDS-PAGE Analysis:

  • Analyze the starting materials and the final conjugate by SDS-PAGE.

  • A successful conjugation will result in a new band with a higher molecular weight corresponding to the conjugated product. A mobility shift assay can confirm the conjugation.[8]

2. Mass Spectrometry (MS):

  • Determine the molecular weight of the final conjugate to confirm the addition of the second biomolecule.

  • For peptide mapping, the conjugate can be proteolytically digested, and the resulting peptides analyzed by LC-MS/MS to identify the site of conjugation.

Mandatory Visualization

The following diagrams illustrate the key processes involved in Tetrazine-PEG6-amine bioconjugation.

Bioconjugation_Logic cluster_0 Step 1: Functionalization cluster_1 Step 2: Bioorthogonal Ligation Biomolecule 1 Biomolecule 1 Functionalized Biomolecule 1 (Tz) Functionalized Biomolecule 1 (Tz) Biomolecule 1->Functionalized Biomolecule 1 (Tz)  +  Tetrazine-PEG6-amine Tetrazine-PEG6-amine Tetrazine-PEG6-amine Final Conjugate Final Conjugate Functionalized Biomolecule 1 (Tz)->Final Conjugate  +  Biomolecule 2 (TCO) Biomolecule 2 (TCO) Biomolecule 2 (TCO)

Caption: Logical diagram of the two-step bioconjugation process.

Experimental_Workflow start Start: Prepare Protein in Amine-Free Buffer prepare_tetrazine Prepare Tetrazine-PEG6-NHS ester start->prepare_tetrazine labeling Labeling Reaction (Protein + Tetrazine-PEG6-NHS ester) prepare_tetrazine->labeling quench1 Quench Reaction (e.g., Tris buffer) labeling->quench1 purify1 Purification 1 (Desalting/Dialysis) quench1->purify1 prepare_ligation Prepare Ligation Reaction (Tz-Protein + TCO-Protein) purify1->prepare_ligation ligation Incubate (RT or 4°C) prepare_ligation->ligation purify2 Purification 2 (Optional) (Size-Exclusion Chromatography) ligation->purify2 characterization Characterization (SDS-PAGE, Mass Spec) purify2->characterization end End: Purified Bioconjugate characterization->end

References

Application Notes and Protocols for Live Cell Imaging Using Tetrazine-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided a robust toolkit for labeling and visualizing biomolecules in their natural environment.[1][2] The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity.[3][4] This "click chemistry" reaction is catalyst-free and proceeds efficiently under physiological conditions, minimizing cellular perturbation.[5][6]

Tetrazine-PEG6-amine is a heterobifunctional linker molecule designed to leverage this powerful chemistry for live cell imaging and other bioconjugation applications.[7][8] It features a tetrazine moiety for the iEDDA reaction and a primary amine group. The amine allows for the covalent attachment of the tetrazine to a molecule of interest, such as a fluorescent probe, enabling the subsequent labeling of a target biomolecule that has been pre-tagged with a TCO group. The polyethylene (B3416737) glycol (PEG6) spacer enhances the hydrophilicity and solubility of the conjugate while minimizing steric hindrance.[5]

These application notes provide a detailed overview and protocols for utilizing Tetrazine-PEG6-amine in live cell imaging experiments.

Principle of the Method

The use of Tetrazine-PEG6-amine for live cell imaging is typically a two-step process that relies on the principles of bioorthogonal, pre-targeted labeling.[9][10]

  • Target Modification: The biomolecule of interest (e.g., a protein, glycan, or lipid) is first tagged with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This can be achieved through genetic encoding of unnatural amino acids containing a TCO moiety, metabolic labeling, or by using antibodies or small molecules conjugated to TCO.[1][11]

  • Bioorthogonal Ligation and Imaging: A fluorescent probe is conjugated to Tetrazine-PEG6-amine via its primary amine. This tetrazine-fluorophore conjugate is then introduced to the live cells. The tetrazine group on the probe rapidly and specifically reacts with the TCO tag on the target biomolecule through an iEDDA reaction.[12][13] This forms a stable covalent bond, effectively labeling the target with the fluorophore, which can then be visualized using fluorescence microscopy.[14] Some tetrazine-fluorophore probes are fluorogenic, meaning their fluorescence significantly increases upon reaction with the dienophile, which helps to reduce background noise during imaging.[15]

Signaling Pathway and Experimental Workflow Diagrams

The core of this technique is the bioorthogonal chemical reaction, not a biological signaling pathway. The following diagrams illustrate the chemical ligation and the general experimental workflow.

cluster_0 Step 1: Target Modification cluster_1 Step 2: Fluorophore Conjugation cluster_2 Step 3: Live Cell Labeling and Imaging Target Biomolecule of Interest (e.g., Protein) TCO_Tag TCO-modified Biomolecule Target->TCO_Tag Introduction of TCO tag (e.g., genetic encoding, metabolic labeling) Fluorophore Fluorophore Tetrazine_Fluorophore Tetrazine-Fluorophore Conjugate Fluorophore->Tetrazine_Fluorophore Tetrazine_PEG6_Amine Tetrazine-PEG6-amine Tetrazine_PEG6_Amine->Tetrazine_Fluorophore Live_Cells Live cells with TCO-modified biomolecule Labeled_Cells Labeled Live Cells Live_Cells->Labeled_Cells Addition of Tetrazine-Fluorophore Microscope Fluorescence Microscopy Labeled_Cells->Microscope Imaging

Caption: Experimental workflow for live cell imaging using Tetrazine-PEG6-amine.

Tetrazine Tetrazine Diels_Alder [4+2] Cycloaddition (iEDDA) Tetrazine->Diels_Alder TCO trans-Cyclooctene (TCO) TCO->Diels_Alder Dihydropyridazine Dihydropyridazine Adduct Diels_Alder->Dihydropyridazine Rapid & Irreversible Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder (Nitrogen extrusion) Final_Product Stable Labeled Product Dihydropyridazine->Final_Product

References

Application Notes and Protocols for Labeling Proteins with Tetrazine-PEG6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of proteins with Tetrazine-PEG6-amine hydrochloride. This method is a two-step process that first introduces a tetrazine moiety onto the protein via its carboxyl groups, followed by a bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule of interest. This technique is particularly valuable for the site-specific conjugation of proteins with a variety of payloads, including fluorescent dyes, radiolabels, and therapeutic agents, under mild, biocompatible conditions.

The first step utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxyl groups (present on aspartic and glutamic acid residues and the C-terminus) of the target protein. The activated carboxyl groups then react with the primary amine of this compound to form a stable amide bond. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugated molecule.

The second step involves the highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the incorporated tetrazine and a TCO-functionalized molecule. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and the absence of cytotoxic catalysts, making it ideal for applications in complex biological environments, including live cell imaging and in vivo studies.[1][2]

Experimental Workflow Overview

The overall workflow for labeling a protein with this compound and subsequent conjugation to a TCO-modified molecule is a two-part process. The initial phase involves the covalent attachment of the tetrazine linker to the protein. The second phase is the bioorthogonal click reaction to attach the molecule of interest.

G cluster_0 Part 1: Protein-Tetrazine Conjugation cluster_1 Part 2: Bioorthogonal Click Reaction A Protein Preparation (Buffer Exchange) B Carboxyl Group Activation (EDC/NHS) A->B C Amine Coupling (Tetrazine-PEG6-amine) B->C D Quenching & Purification C->D E Tetrazine-Labeled Protein D->E G iEDDA Reaction E->G F TCO-Molecule Preparation F->G H Purification (Optional) G->H I Final Labeled Protein Conjugate H->I

Caption: Overall experimental workflow for protein labeling.

Part 1: Protocol for Protein-Tetrazine Conjugation via EDC/NHS Chemistry

This protocol details the steps for covalently attaching this compound to a protein by targeting its carboxyl groups.

Materials and Reagents
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

Experimental Protocol
  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

    • If the protein solution contains amine- or carboxyl-containing buffers (e.g., Tris, glycine, acetate), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.

  • Activation of Protein Carboxyl Groups:

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMSO or DMF, or directly in Activation Buffer.

    • Add EDC and NHS to the protein solution. A typical starting point is a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the protein.[3][4] The optimal ratios should be determined empirically.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately before use, dissolve the this compound in Coupling Buffer.

    • Add the Tetrazine-PEG6-amine solution to the activated protein solution. A 10- to 50-fold molar excess of the tetrazine linker over the protein is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

    • Remove excess reagents and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis.

  • Characterization of Tetrazine-Labeled Protein:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL), which is the number of tetrazine molecules per protein, can be estimated by UV-Vis spectrophotometry by measuring the absorbance of the tetrazine (typically around 520-540 nm) and the protein (at 280 nm). The exact molar extinction coefficient of the specific tetrazine derivative should be used for accurate calculation. Alternatively, mass spectrometry can provide a more precise determination of the DOL.

Quantitative Data for EDC/NHS Conjugation
ParameterTypical Value/RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of EDC 10-50 fold (over protein)Optimization is often required.[3][4]
Molar Excess of NHS 2-5 fold (over protein)Sulfo-NHS can be used for improved solubility.
Molar Excess of Tetrazine-amine 10-50 fold (over protein)Higher excess can drive the reaction to completion.
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of carboxyl groups.[5][6]
Coupling pH 7.2 - 8.0Favorable for the reaction with primary amines.[5]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.
Reaction Time (Coupling) 2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can improve stability.
Expected Degree of Labeling (DOL) 1 - 5Highly dependent on the protein and reaction conditions.
Bond Stability HighThe resulting amide bond is very stable under physiological conditions.[7][8]
Troubleshooting Low Labeling Efficiency in EDC/NHS Conjugation
ProblemPossible CauseSuggested Solution
Low DOL Inactive EDC/NHSUse fresh, high-quality reagents. Allow to warm to room temperature before opening to prevent moisture contamination.
Suboptimal pHEnsure the activation and coupling steps are performed at the recommended pH ranges.
Presence of competing amines/carboxylsPerform thorough buffer exchange to remove interfering substances like Tris or glycine.
Insufficient molar excess of reagentsIncrease the molar ratio of EDC, NHS, and/or the tetrazine-amine linker.
Inaccessible carboxyl groupsThe protein's tertiary structure may limit the accessibility of Asp/Glu residues. Consider partial denaturation if protein activity is not a concern.

Part 2: Protocol for Bioorthogonal Click Reaction with a TCO-Molecule

This protocol describes the inverse electron demand Diels-Alder (iEDDA) reaction between the tetrazine-labeled protein and a trans-cyclooctene (TCO)-functionalized molecule.

Materials and Reagents
  • Tetrazine-labeled protein (from Part 1)

  • TCO-functionalized molecule of interest (e.g., TCO-dye, TCO-drug)

  • Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer

Experimental Protocol
  • Preparation of Reactants:

    • Dissolve the tetrazine-labeled protein in the Reaction Buffer to the desired concentration.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water) to prepare a stock solution.

  • iEDDA Click Reaction:

    • Add the TCO-functionalized molecule to the solution of the tetrazine-labeled protein. A slight molar excess (1.1 to 3-fold) of the TCO-molecule is typically recommended to ensure complete labeling of the tetrazine sites.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction is often very rapid, and the progress can sometimes be monitored by a color change as the characteristic pink/red color of the tetrazine disappears.

  • Purification (Optional):

    • For many applications, the reaction is clean and efficient enough that no further purification is required.

    • If necessary, the final conjugate can be purified from any unreacted TCO-molecule using size-exclusion chromatography or dialysis.

  • Characterization of the Final Conjugate:

    • The final labeled protein can be characterized by various methods, including SDS-PAGE (which may show a shift in molecular weight), UV-Vis spectroscopy (to confirm the presence of the conjugated molecule), and mass spectrometry.

Quantitative Data for Tetrazine-TCO Ligation
ParameterTypical Value/RangeNotes
Second-Order Rate Constant 10³ - 10⁶ M⁻¹s⁻¹Extremely fast kinetics, allowing for rapid labeling at low concentrations.[2]
Molar Ratio (TCO:Tetrazine) 1.1:1 to 3:1A slight excess of the TCO-molecule is generally used.
Reaction Time 30 minutes - 2 hoursOften complete within minutes at room temperature.
Reaction pH 6.5 - 8.5Efficient over a broad range of physiological pH.
Reaction Temperature 4°C to 37°CThe reaction proceeds well at various temperatures.
Reaction Efficiency >95%Typically very high, leading to near-quantitative labeling.
Byproduct Nitrogen gas (N₂)The only byproduct, which is inert and diffuses away.[2]

Signaling Pathway and Logical Relationship Diagrams

Two-Step Protein Labeling Logical Diagram

This diagram illustrates the logical progression of the two-step labeling strategy.

G Protein Protein (-COOH) ActivatedProtein Activated Protein (-NHS ester) Protein->ActivatedProtein Activation TetrazineAmine Tetrazine-PEG6-NH2 TetrazineProtein Tetrazine-Labeled Protein TetrazineAmine->TetrazineProtein EDC_NHS EDC / NHS EDC_NHS->ActivatedProtein ActivatedProtein->TetrazineProtein Coupling FinalConjugate Final Labeled Protein Conjugate TetrazineProtein->FinalConjugate iEDDA Click Reaction TCO_Molecule TCO-Molecule TCO_Molecule->FinalConjugate G A Administer Tetrazine-Antibody B Antibody Accumulates at Target Site A->B C Clearance of Unbound Antibody B->C D Administer TCO-Imaging Agent C->D E Rapid in vivo Click Reaction at Target D->E F Imaging of Target Site E->F

References

Application Notes and Protocols for Tetrazine-PEG6-amine hydrochloride in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Tetrazine-PEG6-amine hydrochloride in the synthesis of fluorescent probes for bioorthogonal labeling and imaging. The protocols outlined below, along with the accompanying data and visualizations, are intended to equip researchers with the necessary information to successfully design and execute experiments for a variety of applications, including cellular imaging, tracking of biomolecules, and the development of targeted therapeutics.

Introduction to this compound in Fluorescent Probe Synthesis

This compound is a heterobifunctional linker that plays a pivotal role in the field of bioorthogonal chemistry. It features two key functional groups: a tetrazine moiety and a primary amine, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step conjugation strategy to create highly effective fluorescent probes.

The primary amine of this compound can be readily conjugated to a variety of molecules, including fluorophores, through stable amide bond formation. The tetrazine group, on the other hand, participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and specific, proceeding efficiently under biocompatible conditions without the need for a catalyst.

A key feature of many tetrazine-fluorophore conjugates is the inherent fluorescence quenching ability of the tetrazine moiety.[1] This quenching is alleviated upon the iEDDA reaction, resulting in a significant increase in fluorescence intensity, a phenomenon often referred to as "turn-on" fluorescence.[1][2] This property is highly advantageous for imaging applications as it minimizes background fluorescence from unreacted probes, leading to a high signal-to-noise ratio without the need for wash steps.[3]

Data Presentation

The following tables summarize key quantitative data for a representative fluorescent probe synthesized from this compound and an amine-reactive fluorophore.

Table 1: Properties of a Representative Tetrazine-Fluorescein Probe

PropertyValueReference
Probe Name Tetrazine-PEG6-FluoresceinN/A
Molecular Formula C₄₅H₄₉N₇O₁₂Calculated
Molecular Weight 875.92 g/mol Calculated
Excitation Wavelength (λex) ~495 nm[4]
Emission Wavelength (λem) ~521 nm[4]
Storage Conditions -20°C, desiccated, protected from lightGeneral Recommendation

Table 2: Photophysical Properties of Tetrazine-PEG6-Fluorescein Probe

ConditionFluorescence Quantum Yield (Φ)Fluorescence Turn-on RatioReference
Before iEDDA Reaction (Quenched) < 0.01N/A[2]
After iEDDA Reaction with TCO ~0.90> 70-fold[2][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a fluorescent probe using this compound and its subsequent application in a bioorthogonal labeling experiment.

Synthesis of a Tetrazine-PEG6-Fluorophore Probe

This protocol describes the synthesis of a fluorescent probe by conjugating this compound to an amine-reactive fluorophore, using Fluorescein NHS ester as an example.

Materials:

  • This compound

  • Fluorescein NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or size-exclusion chromatography.

Procedure:

  • Reagent Preparation:

    • Allow the vials of this compound and Fluorescein NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of Fluorescein NHS ester in anhydrous DMF or DMSO immediately before use.

    • Prepare a 10 mM stock solution of this compound in the reaction buffer. Add a 2-3 fold molar excess of TEA or DIPEA to neutralize the hydrochloride and deprotonate the amine.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired amount of the this compound solution.

    • Slowly add a 1.0 to 1.2-fold molar equivalent of the Fluorescein NHS ester stock solution to the tetrazine solution while gently vortexing. The final concentration of the reactants should be in the range of 1-10 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Purify the resulting Tetrazine-PEG6-Fluorescein conjugate using RP-HPLC. Use a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product, which can be identified by its characteristic pink/red color from the tetrazine and the fluorescence of the fluorescein.

    • Lyophilize the purified fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and HPLC.

    • Determine the concentration of the probe solution by measuring the absorbance of the tetrazine at its characteristic wavelength (around 520-540 nm).

Bioorthogonal Labeling of a TCO-Modified Biomolecule

This protocol describes the "click" reaction between the synthesized Tetrazine-PEG6-Fluorescein probe and a trans-cyclooctene (TCO)-modified biomolecule (e.g., a protein or antibody).

Materials:

  • Tetrazine-PEG6-Fluorescein probe (from Protocol 3.1)

  • TCO-modified biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Reaction Setup:

    • Prepare a solution of the TCO-modified biomolecule in PBS at a suitable concentration for your application (e.g., 1-10 µM for in vitro experiments).

    • Prepare a stock solution of the Tetrazine-PEG6-Fluorescein probe in PBS.

  • Labeling Reaction:

    • Add a 1.5 to 5-fold molar excess of the Tetrazine-PEG6-Fluorescein probe to the solution of the TCO-modified biomolecule.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast and can be complete within minutes.

  • Analysis:

    • Measure the fluorescence intensity of the solution using a fluorescence plate reader at the appropriate excitation and emission wavelengths for fluorescein. A significant increase in fluorescence compared to a control reaction without the TCO-modified biomolecule indicates successful labeling.

    • For imaging applications, the labeled biomolecule can be directly visualized using a fluorescence microscope without the need for washing steps to remove the unreacted probe.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_synthesis Probe Synthesis cluster_application Bioorthogonal Labeling Tetrazine_PEG6_Amine Tetrazine-PEG6-amine hydrochloride Conjugation Amide Bond Formation (pH 8.3) Tetrazine_PEG6_Amine->Conjugation Fluorophore_NHS Amine-Reactive Fluorophore (NHS Ester) Fluorophore_NHS->Conjugation Purification Purification (RP-HPLC) Conjugation->Purification Probe Tetrazine-PEG6-Fluorophore Probe Purification->Probe iEDDA iEDDA Cycloaddition (Click Reaction) Probe->iEDDA TCO_Biomolecule TCO-Modified Biomolecule TCO_Biomolecule->iEDDA Labeled_Biomolecule Fluorescently Labeled Biomolecule iEDDA->Labeled_Biomolecule Signaling_Pathway cluster_cell Cellular Environment Receptor Cell Surface Receptor (TCO-modified) Binding Binding & iEDDA Reaction Receptor->Binding Probe Tetrazine-PEG6-Fluorophore Probe Probe->Binding Extracellular Internalization Receptor Internalization Binding->Internalization Signaling_Cascade Downstream Signaling Cascade Internalization->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

References

Application Notes and Protocols for the Purification of Tetrazine-PEG6-amine Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of antibody-drug conjugates (ADCs) has revolutionized targeted therapy, particularly in oncology. A critical component of ADC development is the precise and efficient conjugation of a cytotoxic payload to a monoclonal antibody (mAb) via a linker. Tetrazine-based click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offers a rapid and bioorthogonal method for antibody conjugation.[1] The use of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG6, can enhance solubility and potentially reduce aggregation of the final conjugate.[2]

Following the conjugation of a Tetrazine-PEG6-amine linker to an antibody, a heterogeneous mixture is often produced, containing the desired antibody conjugate with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess linker, and potentially aggregated forms of the conjugate.[3] Therefore, a robust purification strategy is paramount to isolate a homogeneous product with the desired purity, potency, and safety profile.[4]

This application note provides detailed protocols for the purification of Tetrazine-PEG6-amine conjugated antibodies using a multi-step chromatography approach. The purification strategy typically involves an initial capture or desalting step, followed by polishing steps to separate different drug-load species and remove aggregates. The primary chromatography techniques discussed are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX).[5][6][7]

Experimental Workflow

The overall workflow for the generation and purification of a Tetrazine-PEG6-amine conjugated antibody is depicted below. This process begins with the conjugation reaction, followed by a series of purification steps to isolate the desired product, and concludes with analytical characterization to assess critical quality attributes.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation TetrazineLinker Tetrazine-PEG6-amine TetrazineLinker->Conjugation Crude_Mixture Crude Conjugate Mixture Conjugation->Crude_Mixture SEC Size Exclusion Chromatography (SEC) (Desalting/Aggregate Removal) Crude_Mixture->SEC HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) SEC->HIC IEX Ion-Exchange Chromatography (IEX) (Charge Variant Separation) HIC->IEX Purified_ADC Purified Tetrazine-PEG6-Ab IEX->Purified_ADC QC_Analysis Quality Control Analysis (DAR, Purity, Aggregation) Purified_ADC->QC_Analysis Final_Product Final Product QC_Analysis->Final_Product

Figure 1: General workflow for the conjugation, purification, and analysis of Tetrazine-PEG6-amine conjugated antibodies.

Materials and Methods

Protocol 1: Antibody Conjugation with Tetrazine-PEG6-amine

This protocol describes the conjugation of a Tetrazine-PEG6-amine linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-PEG6-amine linker with an NHS-ester reactive group

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4 using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation:

    • Dissolve the Tetrazine-PEG6-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add 1/10th volume of 1 M Sodium Bicarbonate buffer (pH 8.5) to the antibody solution.

    • Add the desired molar excess of the Tetrazine-PEG6-NHS ester solution to the antibody solution. A starting point of a 10-20 fold molar excess is recommended, but this should be optimized for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add 1/10th volume of 1 M Tris-HCl (pH 8.0) to the reaction mixture and incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.[4]

  • Initial Purification (Desalting):

    • Remove excess, unreacted tetrazine linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next purification step (e.g., HIC binding buffer).[4]

Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic tetrazine linker increases the antibody's hydrophobicity, allowing for the separation of species with different DARs.[3]

Materials:

  • HIC Column (e.g., Butyl, Phenyl, or Ether-based)

  • HIC Binding Buffer (Mobile Phase A): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0

  • HIC Elution Buffer (Mobile Phase B): 25 mM Sodium Phosphate, pH 7.0

  • HPLC or FPLC system

Procedure:

  • Sample Preparation:

    • Adjust the concentration of the desalted antibody conjugate solution with HIC Binding Buffer to a final ammonium sulfate concentration of approximately 1.0 - 1.5 M.

  • Chromatography:

    • Equilibrate the HIC column with HIC Binding Buffer (100% Mobile Phase A) for at least 5 column volumes (CV).

    • Load the prepared sample onto the column.

    • Wash the column with 100% Mobile Phase A for 3-5 CV to remove any unbound species.

    • Elute the bound conjugates using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CV. Species with higher DARs will be more retained and elute later.[8]

    • Collect fractions across the elution gradient.

  • Analysis of Fractions:

    • Analyze the collected fractions by UV-Vis spectroscopy and/or SEC-HPLC to determine the protein concentration and identify fractions containing the desired DAR species.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing high molecular weight (HMW) aggregates and low molecular weight (LMW) fragments from the antibody conjugate.[7]

Materials:

  • SEC Column (e.g., with a fractionation range suitable for IgG, ~10-500 kDa)

  • SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable physiological buffer

  • HPLC or FPLC system

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with the SEC Mobile Phase for at least 2 CV.

  • Chromatography:

    • Inject the pooled and concentrated fractions from the previous purification step (e.g., HIC) onto the column.

    • Run the chromatography isocratically with the SEC Mobile Phase.

    • Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric antibody conjugate, and then any smaller fragments.

  • Fraction Collection:

    • Collect the fractions corresponding to the monomeric peak.

Protocol 4: Purification by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. It can be used to separate charge variants of the antibody conjugate that may arise from the conjugation process.[6] Cation-exchange (CEX) or anion-exchange (AEX) chromatography can be employed depending on the isoelectric point (pI) of the antibody and the pH of the mobile phase.[9]

Materials:

  • IEX Column (Cation or Anion Exchange)

  • IEX Binding Buffer (e.g., 20 mM MES, pH 6.5 for CEX)

  • IEX Elution Buffer (e.g., 20 mM MES, 500 mM NaCl, pH 6.5 for CEX)

  • HPLC or FPLC system

Procedure:

  • Column Equilibration:

    • Equilibrate the IEX column with IEX Binding Buffer for at least 5 CV.

  • Sample Preparation:

    • Buffer exchange the sample into the IEX Binding Buffer.

  • Chromatography:

    • Load the sample onto the column.

    • Wash the column with IEX Binding Buffer for 3-5 CV.

    • Elute the bound species using a linear gradient of increasing salt concentration (from 0% to 100% IEX Elution Buffer).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze for purity and charge heterogeneity.

Data Presentation

The following tables provide representative data for the purification of a Tetrazine-PEG6-amine conjugated antibody. Note: These are example data and actual results may vary depending on the specific antibody, linker, and experimental conditions.

Table 1: Summary of a Multi-Step Purification Process

Purification StepProtein Recovery (%)Purity by SEC-HPLC (%) (Monomer)Average DAR
Crude Conjugate10092.53.8
HIC8598.14.0
SEC9599.54.0
Overall 80.8 99.5 4.0

Table 2: HIC Fraction Analysis for DAR Separation

HIC FractionElution Salt Conc. (M)Relative Abundance (%)Average DAR
Unconjugated Ab1.250
DAR 21.0202.1
DAR 4 (Target) 0.8 65 4.0
DAR 60.6105.9

Table 3: SEC Analysis for Aggregate Removal

Sample% Aggregate% Monomer% Fragment
Post-HIC Pool1.998.1< 0.1
Final Purified Product < 0.5 > 99.5 < 0.1

Quality Control and Characterization

After purification, the final Tetrazine-PEG6-amine conjugated antibody should be thoroughly characterized to ensure it meets the required quality specifications.

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the specific wavelength for the tetrazine moiety, the concentrations of the antibody and the linker can be determined, and the DAR calculated.

  • Hydrophobic Interaction Chromatography (HIC): As shown in the purification protocol, HIC can separate species with different DARs. The weighted average DAR can be calculated from the peak areas of the different species in the chromatogram.[3]

  • Mass Spectrometry (MS): Intact mass analysis of the conjugated antibody can provide a detailed distribution of different DAR species.

Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for quantifying the percentage of monomer, aggregates, and fragments in the final product.[7]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used under reducing and non-reducing conditions to assess the integrity of the antibody and confirm conjugation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the purification steps and the removal of specific impurities.

purification_logic cluster_purification_steps Purification Steps Crude Crude Conjugate (Desired ADC, Unconjugated Ab, Excess Linker, Aggregates) SEC1 SEC (Desalting) Crude->SEC1 HIC HIC SEC1->HIC Removed_Linker Excess Linker SEC1->Removed_Linker Removes SEC2 SEC (Polishing) HIC->SEC2 Removed_Unconjugated Unconjugated Antibody HIC->Removed_Unconjugated Removes Removed_Aggregates Aggregates SEC2->Removed_Aggregates Removes Final_Product Purified ADC (Homogeneous DAR, High Purity) SEC2->Final_Product

Figure 2: Logical diagram showing the role of each purification step in removing specific impurities.

Conclusion

The purification of Tetrazine-PEG6-amine conjugated antibodies is a critical step in their development as therapeutic or diagnostic agents. A multi-step chromatographic approach, typically employing a combination of HIC and SEC, is effective in removing process-related impurities such as excess linker, unconjugated antibody, and aggregates.[3][4] The protocols provided in this application note serve as a starting point for developing a robust and scalable purification process. Method optimization will be required for each specific antibody-linker conjugate to achieve the desired purity, recovery, and final product quality attributes. Rigorous analytical characterization is essential to ensure the final product is safe and effective for its intended application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrazine-TCO ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to optimizing the stoichiometry of this powerful bioorthogonal reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Tetrazine-TCO reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent. However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your system. In some cases, a slight excess of 1.5 to 2-fold of one reactant (often the less expensive or more stable one) can help drive the reaction to completion.

Q2: Why is a slight excess of tetrazine typically recommended?

A2: Using a slight excess of the tetrazine reagent can help to ensure that all of the TCO-functionalized molecule, which may be the more precious component (e.g., a modified antibody or protein), reacts completely. This is particularly important when dealing with low concentrations of reactants.

Q3: Can I use an excess of the TCO-reagent instead?

A3: Yes, it is possible to use an excess of the TCO-reagent. The decision of which component to use in excess often depends on the stability, solubility, and cost of the reactants. The goal is to use a slight excess of one component to drive the reaction to completion.

Q4: What are the potential consequences of using a large excess of one reactant?

A4: While a slight excess is beneficial, a large excess of one reactant can complicate downstream purification steps, requiring more rigorous methods to remove the unreacted species. This can potentially impact the final yield and purity of the conjugate.

Q5: How do I determine the optimal stoichiometry for my specific application?

A5: The optimal stoichiometry should be determined experimentally by performing a series of small-scale reactions with varying molar ratios of the tetrazine and TCO components. The reaction progress can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the tetrazine absorbance around 520 nm) or LC-MS to identify the ratio that provides the highest yield of the desired conjugate in a reasonable timeframe.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Slow or Incomplete Reaction Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5x) of one component is often beneficial.
Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants.Increase the concentration of one or both reactants if possible.
Steric Hindrance: Bulky molecules attached to the tetrazine or TCO moieties can sterically hinder the reaction.Incorporate a flexible spacer, such as PEG, between the reactive moiety and the molecule of interest to improve accessibility.
Low Product Yield Inaccurate Quantification of Reactants: Incorrect initial concentrations of stock solutions will lead to incorrect molar ratios in the reaction.Accurately determine the concentration of your tetrazine and TCO stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction.
Side Reactions: Impurities in the starting materials can lead to unwanted side reactions.Ensure the starting materials are of high purity. Degassing solutions can prevent oxidation-related side products for oxygen-sensitive molecules.
Precipitation of Reactants or Product: Poor solubility of the reactants or the final conjugate in the reaction buffer.Use PEGylated linkers on your tetrazine or TCO to enhance aqueous solubility. A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified.
Difficulty with Purification Large Excess of One Reactant: A significant excess of either the tetrazine or TCO reagent can be difficult to remove from the final product.Optimize the stoichiometry to use a minimal excess of one reactant that still drives the reaction to completion.

Quantitative Data

The tables below summarize key parameters for optimizing the Tetrazine-TCO ligation.

Table 1: Recommended Reaction Conditions

Parameter Recommended Range Notes
Stoichiometry (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of tetrazine is commonly used to ensure complete consumption of the TCO-modified molecule.
pH 6.0 - 9.0The reaction is generally robust across a wide pH range. The stability of the biomolecules should be the primary consideration.
Temperature 4°C to 40°CThe reaction is typically fast at room temperature (20-25°C). Higher temperatures can accelerate the reaction, while lower temperatures can be used to slow it down.
Solvent Aqueous buffers (e.g., PBS), Organic solvents (e.g., DMSO, DMF)The choice of solvent depends on the solubility of the reactants. For biological applications, aqueous buffers are preferred.

Table 2: Second-Order Rate Constants for Selected Tetrazine-TCO Pairs

Tetrazine Derivative TCO Derivative Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

*Note: This table provides approximate values. Actual rates will depend on specific

how to improve stability of Tetrazine-PEG6-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Tetrazine-PEG6-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Tetrazine-PEG6-amine in solution?

A1: The stability of Tetrazine-PEG6-amine in solution is primarily influenced by pH, temperature, light exposure, and the presence of nucleophiles. The tetrazine ring system is susceptible to degradation under certain conditions, which can impact the efficiency of subsequent bioorthogonal conjugation reactions.

Q2: What is the optimal pH range for maintaining the stability of Tetrazine-PEG6-amine in aqueous solutions?

A2: Tetrazine compounds are generally more stable in neutral to slightly acidic conditions. It is recommended to maintain the pH of the solution between 6.0 and 7.4. Basic conditions (pH > 8.0) can lead to accelerated degradation of the tetrazine ring.[1] For applications requiring long-term stability, a buffer with a pH closer to 6.0 may be preferable.

Q3: How should I store Tetrazine-PEG6-amine to ensure its long-term stability?

A3: For long-term storage, Tetrazine-PEG6-amine should be stored as a solid at -20°C, protected from light and moisture. If you need to prepare a stock solution, it is best to dissolve the compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.

Q4: Can I store Tetrazine-PEG6-amine in an aqueous buffer for an extended period?

A4: It is not recommended to store Tetrazine-PEG6-amine in aqueous buffers for extended periods, as the tetrazine moiety is susceptible to hydrolysis. For optimal performance, aqueous solutions should be prepared immediately before use. If temporary storage is necessary, keep the solution on ice and protected from light for no more than a few hours.

Q5: What are the common degradation pathways for tetrazines?

A5: The primary degradation pathway for the 1,2,4,5-tetrazine (B1199680) ring in aqueous solution is thought to be hydrolysis, which is catalyzed by basic conditions. Other potential degradation pathways, especially under non-physiological conditions, include the elimination of dinitrogen (N₂) and cleavage of the N-N bond within the tetrazine ring.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reactivity in a click chemistry reaction. Degradation of Tetrazine-PEG6-amine in solution.- Ensure that the aqueous solution of Tetrazine-PEG6-amine was prepared fresh before the experiment.- Check the pH of your reaction buffer. If it is above 7.4, consider using a buffer with a lower pH (e.g., pH 6.5-7.2).- Store the solid compound and stock solutions properly at -20°C, protected from light and moisture.
Inconsistent experimental results. Inconsistent stability of the Tetrazine-PEG6-amine solution between experiments.- Standardize the preparation of your Tetrazine-PEG6-amine solutions. Always prepare them fresh and use them within a consistent timeframe.- Monitor the stability of your solution under your specific experimental conditions using UV-Vis spectroscopy (see Experimental Protocols section).
Visible color change (loss of pink/red color) of the solution before use. Significant degradation of the tetrazine chromophore.- Discard the solution. The pink/red color is characteristic of the tetrazine ring, and its disappearance indicates degradation.- Prepare a fresh solution from a properly stored solid or stock.

Quantitative Data on Tetrazine Stability

Table 1: Stability of Various Tetrazines in Phosphate-Buffered Saline (PBS), pH 7.4 at 37°C

Tetrazine DerivativeSubstituent Type% Remaining after 14 hours
Tetrazine 1Hydrogen~85%
Tetrazine 2Electron-donating (alkyl)>95%
Tetrazine 4Electron-withdrawing~60%
Tetrazine 6Electron-donating (alkyl)>95%
Tetrazine 8Electron-withdrawing~55%

Data adapted from a study on various conjugatable tetrazines, demonstrating that electron-donating groups generally enhance stability.[2]

Table 2: Stability of Pyridyl-Substituted Tetrazines in Full Cell Growth Medium at 37°C

Tetrazine DerivativeSubstituent% Intact after 12 hours
MePhPhenyl>95%
Me2Pyr2-pyridyl~85%
Me3Pyr3-pyridyl~85%
Me4Pyr4-pyridyl~30%

Data adapted from a study highlighting the impact of substituent position on stability in a complex biological medium.[3]

Experimental Protocols

Protocol for Assessing the Stability of Tetrazine-PEG6-amine in Aqueous Buffer

This protocol describes how to determine the stability of Tetrazine-PEG6-amine in a specific buffer using UV-Vis spectroscopy by monitoring the characteristic absorbance of the tetrazine ring over time.

Materials:

  • Tetrazine-PEG6-amine

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer or 96-well plate reader

  • UV-transparent cuvettes or 96-well plates

Procedure:

  • Preparation of Stock Solution:

    • Allow the vial of solid Tetrazine-PEG6-amine to warm to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of Tetrazine-PEG6-amine in anhydrous DMSO.

  • Preparation of Working Solution:

    • Dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to a final concentration of 0.2 mM. Ensure the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on the stability.

  • Absorbance Measurement:

    • Immediately after preparation, measure the initial absorbance of the working solution at the wavelength of maximum absorbance (λmax) for the tetrazine, which is typically around 515-540 nm. This is your time zero (t=0) reading.

    • Incubate the solution at the desired temperature (e.g., 37°C).

    • At regular time intervals (e.g., every hour for 12-24 hours), measure the absorbance at the same wavelength.

  • Data Analysis:

    • Calculate the percentage of Tetrazine-PEG6-amine remaining at each time point using the following formula: % Remaining = (Absorbance at time t / Absorbance at t=0) * 100

    • Plot the % remaining versus time to visualize the degradation kinetics.

    • The half-life (t₁/₂) can be determined from the time it takes for the concentration (and thus absorbance) to decrease by 50%.

Visualizations

Factors Influencing Tetrazine-PEG6-amine Stability cluster_factors Influencing Factors cluster_stabilizers Stabilizing Conditions High_pH High pH (> 8.0) Tetrazine_PEG6_amine Tetrazine-PEG6-amine in Solution High_pH->Tetrazine_PEG6_amine Elevated_Temp Elevated Temperature Elevated_Temp->Tetrazine_PEG6_amine Light_Exposure Light Exposure Light_Exposure->Tetrazine_PEG6_amine Nucleophiles Presence of Nucleophiles Nucleophiles->Tetrazine_PEG6_amine Neutral_pH Neutral/Slightly Acidic pH (6.0 - 7.4) Stability Enhanced Stability Neutral_pH->Stability Low_Temp Low Temperature (-20°C) Low_Temp->Stability Darkness Protection from Light Darkness->Stability Anhydrous_Solvent Anhydrous Organic Solvent (for stock solutions) Anhydrous_Solvent->Stability Degradation Degradation (Loss of Reactivity) Tetrazine_PEG6_amine->Degradation Leads to Stability->Tetrazine_PEG6_amine Promotes

Caption: Logical relationship between environmental factors and the stability of Tetrazine-PEG6-amine.

Experimental Workflow for Stability Assessment Start Start Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Prepare_Working Dilute to 0.2 mM in Aqueous Buffer Prepare_Stock->Prepare_Working Measure_Initial Measure Initial Absorbance (t=0) at ~520 nm Prepare_Working->Measure_Initial Incubate Incubate at Desired Temperature (e.g., 37°C) Measure_Initial->Incubate Measure_Timepoints Measure Absorbance at Time Intervals Incubate->Measure_Timepoints Analyze_Data Calculate % Remaining and Half-life Measure_Timepoints->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the stability of Tetrazine-PEG6-amine using UV-Vis spectroscopy.

References

common side reactions with Tetrazine-PEG6-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-PEG6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide detailed information, troubleshooting assistance, and standardized protocols for the successful use of Tetrazine-PEG6-amine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tetrazine-PEG6-amine and what is its primary application?

A1: Tetrazine-PEG6-amine is a heterobifunctional linker molecule. It contains two key functional groups: a tetrazine ring and a primary amine, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in bioconjugation, particularly in a two-step labeling strategy. First, the primary amine can be conjugated to a molecule of interest (e.g., a small molecule drug with an activated carboxyl group). Second, the tetrazine ring can undergo a highly efficient and specific bioorthogonal reaction known as an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO)-modified biomolecule (e.g., an antibody or protein).[1][2] The PEG6 spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.

Q2: What are the main side reactions to be aware of when using Tetrazine-PEG6-amine?

A2: The primary side reactions are associated with the tetrazine ring and the primary amine.

  • Tetrazine Degradation: The tetrazine ring can degrade in aqueous solutions, particularly at basic pH (pH > 8) or in the presence of nucleophiles like thiols (e.g., from dithiothreitol, DTT).[2] This degradation is often accelerated by electron-withdrawing groups on the tetrazine ring.

  • Reaction of the Primary Amine: The primary amine of the linker is a nucleophile and can react with electrophiles present in the reaction mixture. If you are working with a biomolecule that has been modified with an amine-reactive reagent (like an NHS ester), the primary amine on the Tetrazine-PEG6-amine could potentially compete with the intended reaction if not properly planned in a multi-step synthesis.

  • Hydrolysis of Activated Esters: When reacting the amine of Tetrazine-PEG6-amine with an activated ester (e.g., an NHS ester), hydrolysis of the ester is a competing side reaction, especially at higher pH.[3]

Q3: How should I store Tetrazine-PEG6-amine?

A3: For long-term stability, Tetrazine-PEG6-amine should be stored as a solid at -20°C, protected from light and moisture. For preparing stock solutions, use a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield in the First Conjugation Step (Amine Reaction) 1. Hydrolysis of the activated ester (e.g., NHS ester) on your molecule of interest. 2. Competition from primary amine-containing buffers (e.g., Tris, glycine). 3. Low concentration of reactants. 1. Optimize pH: Perform the reaction at a pH of 7.2-8.0 to balance amine reactivity and ester hydrolysis. Use freshly prepared solutions of the activated molecule.2. Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS) or HEPES.[3]3. Increase Concentration: If possible, increase the concentration of your reactants to favor the bimolecular reaction over the unimolecular hydrolysis.
Low Yield in the Second Conjugation Step (Tetrazine-TCO Reaction) 1. Degradation of the tetrazine ring. 2. Inactivation of the TCO moiety on the biomolecule. 3. Steric hindrance. 1. Control pH and Nucleophiles: Maintain the pH of the reaction between 6.0 and 7.5 and avoid buffers containing thiols.[4] Use the tetrazine-modified molecule promptly after preparation.2. Check TCO Stability: TCO can isomerize to the less reactive cis-cyclooctene (CCO). Use freshly prepared or properly stored TCO-modified biomolecules.3. Optimize Linker Length: The PEG6 linker helps to reduce steric hindrance. If low yield persists, consider a longer PEG linker if available.
Protein Aggregation After Conjugation 1. High degree of labeling leading to conformational changes. 2. Hydrophobic interactions. 3. Inappropriate buffer conditions. 1. Reduce Molar Excess: Lower the molar excess of the labeling reagent (e.g., TCO-NHS ester) during the protein modification step.2. Use of PEGylated Linkers: The inherent PEG6 linker in Tetrazine-PEG6-amine helps to increase solubility. Ensure your other linkers are also sufficiently hydrophilic.3. Optimize Buffer: Screen different buffer conditions, such as varying pH and ionic strength. Consider adding excipients like arginine.
Unexpected Masses in Mass Spectrometry Analysis 1. Adducts from buffer components. 2. Oxidation of the conjugate. 3. Incomplete reaction or side products from the first conjugation step. 1. Use High-Purity, Non-Nucleophilic Buffers: Ensure all buffers are freshly prepared with high-purity water.2. Work Under Inert Atmosphere: If your molecules are sensitive to oxidation, perform reactions under nitrogen or argon.3. Purify Intermediate: Purify the product of the first conjugation step (amine reaction) before proceeding to the tetrazine-TCO ligation to remove unreacted starting materials and side products.

Data Presentation

Table 1: Comparison of Reaction Kinetics and Stability
Reaction Second-Order Rate Constant (k₂) Typical Half-life of Tetrazine Optimal pH Range Key Considerations
Tetrazine-TCO Ligation 800 - 30,000 M⁻¹s⁻¹ (for typical tetrazines)>96% remaining after 10 hours in PBS at 37°C (for stable derivatives)[5]6.0 - 7.5Extremely fast and bioorthogonal. The rate can be influenced by the substituents on the tetrazine and the specific TCO isomer.[6]
Tetrazine Hydrolysis/Degradation Not applicable (first-order decay)Minutes at pH 8.6, hours at pH 7.0 (for NHS esters, indicating general trend of instability at high pH)[3]< 8.0 for stabilityDegradation is accelerated at higher pH and in the presence of nucleophiles.[2] Electron-donating groups on the tetrazine enhance stability.[5]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Small Molecule to a TCO-Modified Protein

This protocol describes the conjugation of a small molecule containing a carboxylic acid to a TCO-modified protein using Tetrazine-PEG6-amine as a linker.

Step 1: Activation of the Small Molecule and Conjugation to Tetrazine-PEG6-amine

  • Activation of the Small Molecule:

    • Dissolve the carboxylic acid-containing small molecule in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Tetrazine-PEG6-amine:

    • Dissolve Tetrazine-PEG6-amine in anhydrous DMF or DMSO.

    • Add the Tetrazine-PEG6-amine solution to the activated small molecule solution. A 1.5-fold molar excess of the activated small molecule is recommended.

    • Add 2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

    • Stir the reaction for 2-4 hours at room temperature.

  • Purification of the Intermediate:

    • Purify the resulting small molecule-PEG6-Tetrazine conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified product by mass spectrometry to confirm the correct mass.

Step 2: Ligation of the Small Molecule-PEG6-Tetrazine to a TCO-Modified Protein

  • Preparation of Reactants:

    • Dissolve the purified small molecule-PEG6-Tetrazine in an aqueous buffer such as PBS, pH 7.4. The final concentration of any organic solvent (e.g., DMSO) should be kept low (<5%).

    • Prepare the TCO-modified protein in PBS, pH 7.4.

  • Bioorthogonal Ligation:

    • Add the small molecule-PEG6-Tetrazine solution to the TCO-modified protein solution. A 1.5 to 5-fold molar excess of the small molecule-PEG6-Tetrazine is recommended.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using size-exclusion chromatography (SEC) to remove the excess small molecule-PEG6-Tetrazine.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, which should show a shift in the molecular weight of the protein.

    • Further characterization by mass spectrometry can confirm the successful conjugation.

Visualizations

G cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Tetrazine-TCO Ligation Small_Molecule_COOH Small Molecule (with -COOH) Activated_Ester Activated Ester (e.g., NHS Ester) Small_Molecule_COOH->Activated_Ester EDC, NHS Intermediate Small Molecule-PEG6-Tetrazine Activated_Ester->Intermediate Reaction with amine Tetrazine_PEG6_Amine Tetrazine-PEG6-amine Tetrazine_PEG6_Amine->Intermediate Purification1 Purification (e.g., HPLC) Intermediate->Purification1 Purified_Intermediate Purified Intermediate Purification1->Purified_Intermediate TCO_Protein TCO-Modified Protein Final_Conjugate Final Conjugate TCO_Protein->Final_Conjugate Purified_Intermediate->Final_Conjugate iEDDA Reaction Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2

Caption: Workflow for a two-step bioconjugation using Tetrazine-PEG6-amine.

G Start Low Conjugation Yield Step Which conjugation step? Start->Step Amine_Reaction Step 1: Amine Reaction Step->Amine_Reaction Amine Reaction Tetrazine_Reaction Step 2: Tetrazine-TCO Reaction Step->Tetrazine_Reaction Tetrazine-TCO Reaction Check_Ester Check for hydrolysis of activated ester. Use fresh reagents and optimal pH (7.2-8.0). Amine_Reaction->Check_Ester Check_Buffer Ensure amine-free buffer (e.g., PBS, HEPES) is used for the amine reaction. Amine_Reaction->Check_Buffer Check_Tetrazine Check for tetrazine degradation. Maintain pH < 8 and avoid nucleophiles. Tetrazine_Reaction->Check_Tetrazine Check_TCO Verify TCO integrity. Use freshly prepared TCO-modified biomolecule. Tetrazine_Reaction->Check_TCO

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing Tetrazine-PEG6-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetrazine-PEG6-amine in their experimental workflows. The following information addresses common issues related to reaction efficiency, particularly concerning the influence of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the amine group of Tetrazine-PEG6-amine with an NHS ester?

A1: The optimal pH range for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine, such as the one on Tetrazine-PEG6-amine, is between pH 7.2 and 8.5.[1] A slightly basic pH ensures that the primary amine is deprotonated and sufficiently nucleophilic to effectively attack the NHS ester, leading to a stable amide bond.[1] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, to prevent the buffer from competing with the Tetrazine-PEG6-amine in the reaction.[1][2]

Q2: How does pH affect the stability of the tetrazine moiety in Tetrazine-PEG6-amine?

A2: The stability of the tetrazine ring can be pH-dependent. While generally stable in neutral to slightly acidic conditions, some tetrazine derivatives can decompose in aqueous environments, especially at higher pH values.[3][4] For instance, in some contexts, pH 8.5 was found to be incompatible due to tetrazine decomposition.[3] It is recommended to assess the stability of your specific tetrazine compound under your experimental conditions (pH, temperature, and media) by monitoring its characteristic UV-Vis absorbance over time.[4]

Q3: What is the recommended pH for the click reaction between the tetrazine group and a trans-cyclooctene (B1233481) (TCO) dienophile?

A3: The inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine and a TCO is robust and proceeds efficiently in a variety of aqueous buffers over a pH range of 6 to 9.[5] For most applications, a physiological pH of 7.4 (e.g., in PBS) is a common and effective choice.[5][6] Some specialized tetrazines have been developed to have pH-independent reaction kinetics within the biologically relevant pH range.[7][8]

Q4: What should I do if I observe low conjugation efficiency when reacting Tetrazine-PEG6-amine with a protein?

A4: Low conjugation efficiency can arise from several factors. Here are some troubleshooting steps:

  • Verify pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for targeting primary amines (like lysine (B10760008) residues) with an NHS ester.[1]

  • Buffer Composition: Confirm that your buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your protein for the labeling reagent.[1][9]

  • Reagent Stability: NHS esters are moisture-sensitive and can hydrolyze, especially at higher pH.[1][2] Prepare stock solutions of your NHS ester-activated molecule in an anhydrous solvent like DMSO or DMF immediately before use.[2][6]

  • Protein Concentration: Low protein concentrations can slow down reaction kinetics and favor the hydrolysis of the NHS ester. If possible, concentrate your protein to at least 1 mg/mL.[1]

  • Molar Excess: You may need to optimize the molar ratio of your labeling reagent to the protein. A 10- to 50-fold molar excess of the NHS ester reagent is often recommended, depending on the protein concentration.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with Tetrazine-PEG6-amine.

Problem Possible Cause Solution
Low Yield in Amine Reaction (e.g., with NHS Ester) pH is too low (<7), causing protonation of the amine and reducing its nucleophilicity.[1]Adjust the buffer to a pH between 7.2 and 8.5.[1]
pH is too high (>8.5), leading to rapid hydrolysis of the NHS ester and potential tetrazine degradation.[1][3]Lower the pH to the optimal range of 7.2-8.5.
Buffer contains primary amines (e.g., Tris, glycine).[1][9]Perform a buffer exchange into an amine-free buffer like PBS or HEPES.[1]
NHS ester reagent has hydrolyzed due to moisture.[2]Allow the reagent vial to equilibrate to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF.[2][6]
Low Yield in Tetrazine-TCO Click Reaction Suboptimal pH.Ensure the reaction pH is between 6 and 9.[5]
Tetrazine degradation.Assess tetrazine stability at your reaction pH and temperature. Consider if your media contains components that could degrade the tetrazine.[4]
Impure or degraded dienophile (e.g., TCO).Ensure the dienophile is pure and has not degraded.[4]
Precipitation of Protein During Labeling High concentration of organic solvent (DMSO/DMF) from the reagent stock solution.Keep the final concentration of the organic solvent in the reaction mixture below 10%.[1]

Experimental Protocols

Protocol: Labeling a Protein with an NHS Ester-Activated Molecule via Tetrazine-PEG6-Amine Linker

This protocol describes a two-step process: first, the modification of an NHS ester-activated molecule with Tetrazine-PEG6-amine, followed by purification.

Materials:

  • Molecule with an NHS ester group

  • Tetrazine-PEG6-amine

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[5][9]

  • Anhydrous DMSO or DMF[6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[9][10]

  • Desalting columns or dialysis equipment for purification[9]

Procedure:

  • Preparation of Reagents:

    • Allow the NHS ester-activated molecule and Tetrazine-PEG6-amine vials to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a stock solution (e.g., 10 mM) of the NHS ester-activated molecule in anhydrous DMSO or DMF immediately before use.[10]

    • Dissolve the Tetrazine-PEG6-amine in the reaction buffer.

  • Labeling Reaction:

    • Add a 1.5- to 3-fold molar excess of the dissolved Tetrazine-PEG6-amine to the NHS ester-activated molecule solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM (e.g., 1 M Tris-HCl, pH 8.0).[9]

    • Incubate for an additional 15 minutes at room temperature.[9]

  • Purification:

    • Remove the excess, unreacted Tetrazine-PEG6-amine and byproducts using a desalting column, dialysis, or size exclusion chromatography.[1] The resulting product is your molecule of interest now functionalized with a tetrazine group.

Visual Workflow

TroubleshootingWorkflow start Start: Low Reaction Yield check_reagents Check Reagent Stability (Tetrazine & Dienophile/NHS-ester) start->check_reagents Degradation? check_ph Verify Reaction pH start->check_ph pH correct? check_buffer Check Buffer Composition start->check_buffer Buffer contains amines? check_reagents->check_ph No use_fresh Use Fresh Reagents check_reagents->use_fresh Yes check_ph->check_buffer Yes adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph No optimize_ratio Optimize Molar Ratio check_buffer->optimize_ratio No change_buffer Buffer Exchange to Amine-Free Buffer check_buffer->change_buffer Yes success Successful Conjugation optimize_ratio->success adjust_ph->optimize_ratio change_buffer->optimize_ratio use_fresh->optimize_ratio

Caption: Troubleshooting workflow for low tetrazine reaction yield.

References

Technical Support Center: Preventing Protein Aggregation After Tetrazine-PEG6-amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein aggregation following labeling with Tetrazine-PEG6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the bioconjugation process.

Frequently Asked Questions (FAQs)

Q1: What is Tetrazine-PEG6-amine and how does it label proteins?

A1: Tetrazine-PEG6-amine is a chemical linker used for two-step protein labeling. It contains a tetrazine group for bioorthogonal "click chemistry," a 6-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group. The amine group is typically activated (e.g., using EDC/NHS chemistry to react with a protein's carboxyl groups) or can be used in other amine-specific cross-linking strategies to covalently attach the linker to the protein. The attached tetrazine then serves as a reactive handle for a subsequent rapid and specific reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.[1][2]

Q2: Why is my protein aggregating after labeling with Tetrazine-PEG6-amine?

A2: Protein aggregation after labeling can occur for several reasons:

  • Increased Hydrophobicity: The tetrazine group itself is hydrophobic. Attaching multiple tetrazine linkers can create hydrophobic patches on the protein's surface, leading to intermolecular association and aggregation.[3]

  • Disruption of Charge: If the labeling reaction targets charged residues (like lysines or carboxylates), it can alter the protein's net charge and isoelectric point (pI). This change can reduce electrostatic repulsion between protein molecules, making aggregation more likely, especially if the buffer pH is close to the new pI.[3]

  • Suboptimal Buffer Conditions: The stability of a protein is highly dependent on the pH, ionic strength, and composition of the buffer.[3] Conditions suitable for the unlabeled protein may not be optimal for the labeled conjugate.

  • High Reactant Concentrations: High concentrations of the protein or the labeling reagent can increase the probability of aggregation.[3][4] Adding the label, often dissolved in an organic solvent like DMSO, too quickly can cause "solvent shock" and localized protein precipitation.[3]

  • Over-labeling: A high degree of labeling (DOL) increases the alteration of the protein's surface properties, which can lead to instability and aggregation.[5][6]

Q3: How can I detect and quantify protein aggregation?

A3: Both soluble and insoluble aggregates can be monitored using a variety of techniques:

  • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-350 nm can indicate light scattering caused by soluble aggregates.[3][7]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution, making it excellent for detecting the formation of oligomers and larger aggregates.[8]

  • Size Exclusion Chromatography (SEC): SEC separates molecules by size. It can effectively resolve and quantify monomers, dimers, and higher-order aggregates.[7][8] SEC coupled with multi-angle light scattering (SEC-MALS) can provide even more detailed characterization.

  • Analytical Ultracentrifugation (AUC): AUC is a first-principles method to determine the molecular weight and presence of aggregates across a very broad size range.

Troubleshooting Guide

Use this section to diagnose and resolve aggregation issues encountered during your experiment.

Symptom / Observation Possible Cause Recommended Solution(s)
Immediate Precipitation (Upon adding the labeling reagent)Solvent Shock: The label is dissolved in a high concentration of organic solvent (e.g., DMSO), causing localized protein denaturation.[3]Add the dissolved reagent to the protein solution slowly and dropwise while gently mixing.[5] Consider using a lower concentration of the reagent stock if possible.
Incorrect Buffer pH: The pH of the reaction buffer is at or near the protein's isoelectric point (pI), where it is least soluble.[3]Ensure the labeling buffer pH is optimal for protein stability, typically between 7.2 and 8.5 for amine-reactive labeling, but adjust as needed for your specific protein.[5]
Gradual Aggregation (During the incubation period)Over-labeling: Too many hydrophobic tetrazine groups are being attached, leading to intermolecular hydrophobic interactions.[3][5]Reduce the molar excess of the labeling reagent.[3][8] Perform a titration experiment to find the optimal ratio that achieves sufficient labeling with minimal aggregation.[5]
High Protein Concentration: The protein concentration is too high, increasing the likelihood of intermolecular interactions.Decrease the protein concentration during the labeling reaction (e.g., to 1-2 mg/mL).[8] If a high final concentration is needed, label at a lower concentration and then carefully concentrate the purified product.
Protein Instability: The protein is not stable under the reaction conditions (temperature, time, pH).Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[5] Reduce the total reaction time if possible. Add stabilizing excipients to the buffer (see Table 2).[5]
Aggregation After Purification Buffer Exchange Issues: The final storage buffer is not optimal for the newly modified protein, whose surface properties have changed.[3]Perform a buffer screen to identify an optimal storage buffer for the labeled conjugate. This may require a different pH, higher ionic strength, or the inclusion of stabilizers.[3]
Concentration-Dependent Aggregation: The labeled protein is prone to aggregation at high concentrations.Store the final product at a lower concentration. If high concentrations are required, perform a formulation screen with different excipients to enhance solubility.
Purification Method Stress: The purification process itself (e.g., high pressure in chromatography, shear stress during filtration) is inducing aggregation.Optimize chromatography conditions (e.g., flow rate, pressure). When concentrating, use gentle methods like tangential flow filtration (TFF) or centrifugal concentrators with appropriate MWCO and spin speeds.

Experimental Protocols & Data

Protocol 1: General Tetrazine-PEG6-amine Labeling (via EDC/NHS activation)

This protocol describes the activation of a protein's carboxyl groups (aspartate, glutamate, C-terminus) and subsequent reaction with Tetrazine-PEG6-amine.

Materials:

  • Target Protein: In an amine-free buffer (e.g., MES, HEPES) at pH 6.0.

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 10 mM in Activation Buffer (prepare fresh).

  • Sulfo-NHS (N-hydroxysulfosuccinimide): 25 mM in Activation Buffer (prepare fresh).

  • Tetrazine-PEG6-amine: 100 mM in anhydrous DMSO.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5.

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.

  • Storage Buffer: e.g., PBS, pH 7.4 with stabilizing excipients.

Procedure:

  • Protein Preparation: Prepare the protein at 2-5 mg/mL in ice-cold Activation Buffer.

  • Activation: Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature.

  • Conjugation: Add a 20-fold molar excess of Tetrazine-PEG6-amine to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris to quench unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired final storage buffer.

  • Characterization: Analyze the labeled protein for Degree of Labeling (DOL) and aggregation state (using SEC and/or DLS).

Table 1: Recommended Starting Conditions for Labeling Reaction
ParameterRecommended RangeRationale
Protein Concentration 1 - 10 mg/mLLower concentrations can reduce aggregation risk.[4][8]
Buffer pH 7.2 - 8.0 (for amine labeling)Balances reaction efficiency with protein stability.[5]
6.0 - 7.5 (for carboxyl labeling)Optimal range for EDC/NHS chemistry.
Molar Excess of Label 5 - 20 foldA starting point for optimization; higher ratios increase DOL but also aggregation risk.[5][9]
Temperature 4°C - 25°C (Room Temp)Lower temperatures are gentler on sensitive proteins but require longer reaction times.[5]
Incubation Time 1 - 4 hours (RT) or 4 - 16 hours (4°C)Must be optimized to achieve desired DOL without causing degradation or aggregation.[1]
Table 2: Common Buffer Excipients to Prevent Aggregation

These additives can be included in the reaction and/or final storage buffer to enhance protein stability.[10]

Excipient CategoryExampleTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, Glycine50 - 250 mMSuppresses aggregation by binding to hydrophobic patches and increasing the energy required for unfolding.[11]
Polyols / Sugars Glycerol, Sucrose, Trehalose5 - 20% (v/v) or 100 - 300 mMStabilize the native protein structure through preferential exclusion, strengthening the hydration shell.
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01 - 0.1% (v/v)Prevent surface adsorption and aggregation at interfaces (air-liquid, solid-liquid) by shielding hydrophobic regions.[11]
Salts NaCl, KCl50 - 500 mMModulate electrostatic interactions. Optimal concentration is protein-dependent and must be determined empirically.[10]

Visual Guides

Diagram 1: Experimental Workflow

This diagram illustrates the key stages of the protein labeling process, from preparation to final analysis.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_analyze Analysis P1 Prepare Protein in Amine-Free Buffer R1 Labeling Reaction (Protein + Label) P1->R1 P2 Prepare Label Stock (e.g., in DMSO) P2->R1 R2 Quench Reaction R1->R2 U1 Remove Excess Label (e.g., SEC, Dialysis) R2->U1 A1 Characterize Conjugate (DOL, Concentration) U1->A1 A2 Assess Aggregation (SEC, DLS) U1->A2

Caption: General workflow for protein labeling and characterization.

Diagram 2: Troubleshooting Aggregation

This decision tree provides a logical path to diagnose and address the root cause of protein aggregation.

G start Protein Aggregation Observed when When does it occur? start->when during_label During Labeling when->during_label During Incubation post_purify After Purification when->post_purify Post- Purification cause_during Possible Cause? during_label->cause_during cause_post Possible Cause? post_purify->cause_post sol_reagent Reduce Molar Excess Add Reagent Slowly Lower Temperature cause_during->sol_reagent Reagent/Reaction Conditions sol_buffer Optimize Buffer pH Add Stabilizers (Arginine, Glycerol) cause_during->sol_buffer Buffer Instability sol_storage Screen for Optimal Storage Buffer Store at Lower Conc. cause_post->sol_storage Storage Buffer Mismatch

Caption: Decision tree for troubleshooting protein aggregation.

References

Tetrazine-PEG6-Amine Reaction Kinetics Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-PEG6-amine and related bioorthogonal ligation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction kinetics and achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Tetrazine-PEG6-amine reaction?

A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the tetrazine (diene) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[1] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N2) as the sole byproduct, driving the reaction to completion.[1] The process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1][2]

Q2: What are the key advantages of using the Tetrazine-TCO ligation system?

A2: This ligation chemistry offers several significant benefits:

  • Biocompatibility: The reaction is catalyst-free, avoiding the use of potentially cytotoxic copper catalysts, making it ideal for in-vivo and sensitive biological applications.[1][3]

  • Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning a wide range, which allows for efficient labeling even at very low reactant concentrations.[1][4]

  • High Specificity: The reaction is highly selective and does not exhibit cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[1]

  • Stability: Modern tetrazine derivatives, particularly methyl-substituted ones, exhibit good stability in aqueous media, making them reliable reagents for a variety of applications.[1]

Q3: What factors influence the rate of the Tetrazine-TCO reaction?

A3: Several factors can be tuned to modulate the reaction kinetics:

  • Electronic Effects: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction.[5][6] Conversely, electron-donating groups on the dienophile (e.g., TCO) raise its HOMO energy, also increasing the reaction rate.[2]

  • Steric Hindrance: Less sterically hindered tetrazines and dienophiles will react faster.[4]

  • Ring Strain of the Dienophile: Higher ring strain in the dienophile, such as in TCO, significantly increases the reaction rate.[4]

  • Solvent: While the reaction works in a wide range of organic and aqueous solvents, the choice of solvent can influence the reaction rate.[1][4]

Q4: How does pH affect the Tetrazine-TCO reaction?

A4: The standard Tetrazine-TCO ligation is generally robust and efficient across a broad pH range, typically between 6.0 and 9.0.[1][3] For most standard conjugations within the physiological pH range, the reaction is largely insensitive to minor pH variations.[4] However, the stability of the specific tetrazine derivative should be considered, as some can degrade in basic aqueous solutions.[4][7]

Q5: How can I monitor the progress of my reaction?

A5: The reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorbance in the visible range (typically 510-550 nm).[4][8] Alternatively, methods like LC-MS can be used to analyze aliquots taken at different time points to determine the concentration of reactants and the formation of the product.[4]

Troubleshooting Guide

This guide addresses common issues encountered during Tetrazine-PEG6-amine ligations.

Problem Possible Cause Recommended Solution
Low or No Product Yield Incorrect Stoichiometry: An improper molar ratio of tetrazine to its reaction partner (e.g., TCO) can lead to an incomplete reaction.[3]Optimize Molar Ratio: While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[3][9]
Degradation of Reagents: Tetrazine and TCO derivatives can degrade if not stored properly (e.g., exposure to light or moisture).Use Fresh Reagents: Ensure reagents are stored correctly, protected from light and moisture.[1] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[9]
Suboptimal Buffer Conditions: The presence of primary amines (e.g., Tris, glycine) in the buffer can interfere if you are first labeling a protein with an NHS-ester-TCO or -tetrazine.[3]Use Amine-Free Buffers: For NHS ester labeling steps, use an amine-free buffer such as phosphate-buffered saline (PBS).[3][9]
Inaccurate Quantification of Reactants: Incorrect stock solution concentrations will lead to incorrect stoichiometry.Verify Concentrations: Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your stock solutions before setting up the reaction.[4]
Slow Reaction Rate Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants.Increase Concentrations: If possible, increase the concentration of one or both reactants to accelerate the reaction.
Low Temperature: Reactions are generally slower at lower temperatures.Increase Temperature: The reaction is often performed at room temperature (20-25°C), but incubating at 37°C or 40°C can further accelerate the rate.[3]
Inherently Slow Reactants: The specific electronic and steric properties of your tetrazine and dienophile may result in slower kinetics.Choose a Faster Reaction Pair: If feasible, select a tetrazine with more electron-withdrawing substituents or a dienophile with higher ring strain.[4]
Precipitation of Reactants or Product Poor Solubility: One of the reactants or the final conjugate may have limited solubility in the chosen reaction buffer.Enhance Solubility: The PEG6 linker in Tetrazine-PEG6-amine is designed to improve aqueous solubility.[10] If issues persist, consider adding a small percentage of a compatible organic co-solvent like DMSO or DMF, but verify its compatibility with your system.[4]
Side Reactions or Unexpected Products Impure Reactants: Impurities in the starting materials can lead to side reactions.Purify Reactants: Ensure the purity of your Tetrazine-PEG6-amine and its reaction partner.[4]
Oxygen Sensitivity: Some molecules may be sensitive to oxidation.Degas Solutions: For oxygen-sensitive components, degassing the reaction buffer prior to use can prevent oxidation-related side products.[4]

Data Presentation

Table 1: General Parameters for Tetrazine-TCO Ligation Optimization
Parameter Typical Range / Condition Notes
Stoichiometry (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of one reagent can drive the reaction to completion. The optimal ratio should be determined empirically.[1][3]
pH 6.0 - 9.0The reaction is generally efficient across this range. Physiological pH (~7.4) is common.[1][3]
Temperature 4°C to 40°CRoom temperature (20-25°C) is sufficient for most applications.[1][3] Higher temperatures can accelerate the reaction.[3]
Reaction Time 30 - 120 minutesMany reactions are complete within 30-60 minutes at room temperature.[3] Slower reactions may require longer incubation.[3]
Solvent Aqueous Buffers (e.g., PBS), Organic Solvents (e.g., DMSO, DMF), or Co-solvent mixturesThe PEG6 linker enhances aqueous solubility.[10] Co-solvents can be used if solubility is an issue.[1][4]
Table 2: Approximate Second-Order Rate Constants (k₂) for Selected Tetrazine-Dienophile Pairs

Note: These values are illustrative and depend on the exact molecular structure and experimental conditions. The "Tetrazine" in Tetrazine-PEG6-amine is often a methyl-substituted variant.

Tetrazine DerivativeDienophileApprox. k₂ (M⁻¹s⁻¹)Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~20009:1 Methanol/Water[4]
Methyl-substituted tetrazineTCO~1000Aqueous Media[4]
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media[4]
3-methyl-6-phenyl-tetrazinesTCO (axial TCO)420 ± 49ACN/PBS[4]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation via Tetrazine-TCO Ligation
  • Reagent Preparation:

    • Prepare the TCO-labeled protein and the Tetrazine-PEG6-amine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at concentrations of 1-5 mg/mL.[9]

  • Reactant Calculation:

    • Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight molar excess (1.05-1.5x) of the tetrazine-labeled protein is often recommended.[9]

  • Conjugation Reaction:

    • Mix the calculated volumes of the TCO-labeled protein and the tetrazine-labeled protein in a microcentrifuge tube.

    • Gently mix the solution.

  • Incubation:

    • Allow the reaction to proceed for 60 minutes at room temperature.[3] For less reactive partners or lower concentrations, the incubation time can be extended to 2 hours or performed overnight at 4°C.[3]

  • Purification (Optional):

    • If necessary, remove any unreacted starting material using a suitable method such as size-exclusion chromatography (SEC).[3]

  • Storage:

    • Store the final conjugate at 4°C until further use.[3]

Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectroscopy
  • Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine compound and the TCO compound in a suitable solvent (e.g., DMSO).[4]

  • Determine Molar Extinction Coefficient (ε): Accurately determine the molar extinction coefficient of your tetrazine compound at its maximum absorbance wavelength (λmax, typically 510-550 nm) in the chosen reaction buffer.[4]

  • Initiate the Reaction:

    • In a quartz cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in the spectrophotometer and start the measurement (kinetic mode).

    • Add the tetrazine stock solution to initiate the reaction and ensure rapid mixing.[4]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the signal plateaus, indicating reaction completion.[4]

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (e.g., if one reactant is in large excess).[4]

Visualizations

IEDDA_Mechanism cluster_reactants Reactants Tetrazine Tetrazine (Electron-Poor Diene) Reaction_Center + TCO TCO (Dienophile) (Electron-Rich, Strained) Dihydropyridazine Dihydropyridazine (Stable Conjugate) Reaction_Center->Dihydropyridazine [4+2] Cycloaddition (Fast, Irreversible) N2 Nitrogen Gas (N2) Dihydropyridazine->N2

Caption: Inverse Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

Troubleshooting_Workflow Start Start: Low/No Product Yield Check_Stoichiometry Verify Stoichiometry & Reactant Concentrations Start->Check_Stoichiometry Check_Reagents Check Reagent Quality (Age, Storage) Check_Stoichiometry->Check_Reagents Correct Optimize_Ratio Optimize Molar Ratio (e.g., use 1.5x excess Tetrazine) Check_Stoichiometry->Optimize_Ratio Incorrect Check_Conditions Review Reaction Conditions (pH, Temp, Time) Check_Reagents->Check_Conditions Optimal Use_Fresh Use Fresh Aliquots of Reagents Check_Reagents->Use_Fresh Suboptimal Optimize_Temp_Time Increase Temperature (e.g., 37°C) or Extend Time Check_Conditions->Optimize_Temp_Time Suboptimal Success Reaction Successful Check_Conditions->Success Optimal Optimize_Ratio->Check_Reagents Use_Fresh->Check_Conditions Optimize_Temp_Time->Success Failure Problem Persists: Consult Further

Caption: Troubleshooting workflow for low reaction yield.

Optimization_Workflow Start Define Conjugation Goal Prep Prepare & Quantify Reactant Stock Solutions Start->Prep Setup Set up Initial Reaction (e.g., 1.1:1 ratio, RT, 1h, PBS) Prep->Setup Monitor Monitor Reaction Progress (UV-Vis or LC-MS) Setup->Monitor Analyze Analyze Results (Yield, Rate) Monitor->Analyze Optimize Iteratively Optimize Parameters (Stoichiometry, Temp, Conc.) Analyze->Optimize Insufficient Final Final Optimized Protocol Analyze->Final Sufficient Optimize->Setup New Conditions

Caption: Experimental workflow for reaction kinetics optimization.

References

Technical Support Center: Tetrazine-PEG6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Tetrazine-PEG6-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored at -20°C in a tightly sealed container, away from moisture and direct sunlight.[1] For solutions in solvents, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers.[1]

Q2: What solvents can I use to dissolve this compound?

A2: This compound is soluble in organic solvents such as methanol (B129727) (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The PEG6 spacer also enhances its solubility in aqueous buffers.[2][3]

Q3: What are the main applications of this compound?

A3: this compound is primarily used as a click chemistry reagent in bioorthogonal chemistry.[4] It contains a tetrazine group that rapidly reacts with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse electron demand Diels-Alder (iEDDA) reaction.[4] This reaction is widely used for bioconjugation, such as labeling proteins and creating antibody-drug conjugates (ADCs).[3][4]

Q4: What are the key advantages of using the tetrazine-TCO ligation?

A4: The tetrazine-TCO ligation offers several advantages:

  • Biocompatibility: The reaction occurs efficiently under mild buffer conditions without the need for a copper catalyst or reducing agents.[2][3]

  • High Selectivity: Tetrazines and TCOs react specifically with each other and do not interfere with other functional groups found in biological samples.[2][3]

  • Fast Kinetics: The iEDDA reaction between tetrazines and TCOs is one of the fastest bioorthogonal reactions known.[2][3][5]

  • Stability: The resulting dihydropyridazine (B8628806) linkage is stable.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: It is recommended to wear protective gloves, protective clothing, and eye/face protection.[1] Handling should be done in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Slow or Incomplete Reaction Low reactivity of the tetrazine or TCO partner.* Consider using a more reactive tetrazine derivative if possible. Hydrogen-substituted tetrazines are generally more reactive.[2] * Ensure the TCO is a strained isomer, as these exhibit faster kinetics.[2]
Incorrect stoichiometry.* The theoretical molar ratio is 1:1. However, using a slight excess (1.05 to 1.5-fold) of the tetrazine reagent can help drive the reaction to completion.[3]
Low concentration of reactants.* Increase the concentration of one or both reactants if the experimental conditions allow.
Suboptimal reaction pH.* The reaction is typically efficient in a pH range of 6 to 9.[3] Ensure your buffer is within this range.
Poor Labeling of Proteins Hydrolysis of NHS ester (if using an NHS-ester functionalized molecule to introduce the tetrazine or TCO).* Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[6] * Use high-quality, anhydrous solvents like DMSO or DMF to prepare stock solutions of the NHS ester immediately before use.[4][6]
Presence of amine-containing buffers.* If using an NHS ester, avoid buffers containing primary amines such as Tris or glycine. Use an amine-free buffer like phosphate-buffered saline (PBS).[4]
Side Reactions or Product Degradation Presence of strong acids, alkalis, or oxidizing/reducing agents.* this compound is incompatible with these substances.[1] Ensure your reaction components and buffers are free from them.
Oxygen sensitivity of reaction components.* If your molecules are sensitive to oxidation, degassing the reaction buffer can help prevent side product formation.[2]
Precipitation of Reactants or Product Poor solubility in the reaction buffer.* The PEG linker enhances aqueous solubility.[2] However, if precipitation occurs, a small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified.[2]

Quantitative Data Summary

ParameterValueSource
Recommended Storage Temperature -20°C[1]
Storage of Solutions -80°C for 6 months; -20°C for 1 month[1]
Appearance Red oil or red liquid[2][3]
Solubility THF, DCM, DMF, DMSO, MeOH, aqueous buffers[2][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Optimal Reaction pH 6 - 9[3]
Recommended Molar Excess of Tetrazine 1.05 to 1.5-fold[3]

Experimental Protocol: Labeling of a TCO-modified Protein with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column (e.g., desalting column) for purification

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare Tetrazine-PEG6-amine Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution of known concentration (e.g., 10 mM). This stock solution should be prepared fresh.

  • Prepare TCO-modified Protein: Have your TCO-modified protein at a known concentration in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the TCO-modified protein.

    • Add the calculated volume of the this compound stock solution to achieve a 1.05 to 1.5-fold molar excess relative to the TCO-modified protein.[3]

  • Incubation:

    • Mix the reaction components gently.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours.[4] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color.

  • Purification:

    • Once the reaction is complete, purify the labeled protein from excess, unreacted this compound using a size-exclusion chromatography column (e.g., a desalting column) according to the manufacturer's instructions.

  • Storage: Store the purified, labeled protein at 4°C or as appropriate for the specific protein.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_tetrazine Prepare Tetrazine-PEG6-amine stock solution in DMSO/DMF mix Mix TCO-protein and Tetrazine-PEG6-amine (1.05-1.5x excess) prep_tetrazine->mix prep_protein Prepare TCO-modified protein in reaction buffer (pH 7.4) prep_protein->mix incubate Incubate at room temperature for 30-120 minutes mix->incubate purify Purify using size-exclusion chromatography incubate->purify store Store purified conjugate at 4°C purify->store

Caption: Workflow for labeling a TCO-modified protein.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_stoichiometry Verify Stoichiometry (1.05-1.5x excess of tetrazine?) start->check_stoichiometry check_reagents Check Reagent Integrity (Proper storage? Fresh stock?) start->check_reagents check_buffer Check Reaction Buffer (pH 6-9? Amine-free?) start->check_buffer check_solubility Check for Precipitation start->check_solubility increase_excess Optimize molar ratio check_stoichiometry->increase_excess new_reagents Use fresh reagents check_reagents->new_reagents adjust_buffer Adjust buffer pH or composition check_buffer->adjust_buffer add_cosolvent Add compatible co-solvent (e.g., DMSO) check_solubility->add_cosolvent

Caption: Troubleshooting flowchart for low conjugation yield.

References

Validation & Comparative

Hydrophobic Interaction Chromatography (HIC): A Superior Method for Antibody-Drug Conjugate (ADC) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Hydrophobic Interaction Chromatography (HIC) has emerged as a cornerstone analytical technique for the characterization of antibody-drug conjugates (ADCs), providing crucial insights into their heterogeneity and quality attributes. This guide offers a comprehensive comparison of HIC with other analytical methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in optimizing their ADC analysis workflows.

ADCs are complex biotherapeutics, and a key critical quality attribute (CQA) is the drug-to-antibody ratio (DAR), which describes the average number of drug molecules conjugated to an antibody. The distribution of different drug-loaded species significantly impacts the ADC's efficacy and safety profile. HIC is particularly well-suited for determining the DAR and drug load distribution for cysteine-linked ADCs due to its principle of separating molecules based on their hydrophobicity.[1][2][3][4] As the number of hydrophobic drug molecules attached to the antibody increases, so does the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.[3][4]

Comparison of HIC with Other Analytical Techniques

HIC offers distinct advantages over other methods for ADC characterization, most notably its non-denaturing conditions which preserve the native structure and activity of the ADC.[5][6][7] This is in contrast to methods like Reversed-Phase Liquid Chromatography (RPLC), which often employ organic solvents and acidic conditions that can lead to protein denaturation.[7][8]

Parameter Hydrophobic Interaction Chromatography (HIC) Reversed-Phase Liquid Chromatography (RPLC) Size Exclusion Chromatography (SEC) Mass Spectrometry (MS)
Primary Application for ADCs DAR determination, drug load distribution, analysis of variants.[1][2][9]Orthogonal method for DAR, analysis of fragments after reduction.[1][2]Detection of aggregates and fragments.[10][11]Molecular weight determination, DAR confirmation, identification of conjugation sites.[11][12]
Principle of Separation Hydrophobicity.[13][14]Hydrophobicity.[8]Size and hydrodynamic volume.[11]Mass-to-charge ratio.[12]
Mobile Phase Conditions Aqueous salt gradient (e.g., ammonium (B1175870) sulfate), non-denaturing.[3][5]Organic solvent gradient (e.g., acetonitrile), often with acid, denaturing.[7]Isocratic aqueous buffer, non-denaturing.Various, can be coupled with LC methods.
Advantages - Preserves native protein structure.[5][6] - High resolution of DAR species.[13] - QC-friendly and readily implementable in GMP labs.[13]- High resolution. - Orthogonal to HIC.[1]- Simple and robust. - Good for assessing aggregation.[10]- Provides accurate mass information.[12] - Can identify conjugation sites.[11]
Limitations - Incompatible with direct MS analysis due to non-volatile salts.[9][13] - May not separate positional isomers.[13]- Can cause protein denaturation and aggregation.[7][8] - Requires reduction of ADC for detailed analysis.[1][2]- Does not provide information on drug load.- Complex instrumentation.[9] - Can have reduced sensitivity with HIC coupling.[9]
Typical Reproducibility (RSD for Area) < 0.282%[3]Variable, can be affected by on-column denaturation.High, typically < 1%.Dependent on the hyphenated technique.

Experimental Protocols for HIC-based ADC Analysis

Detailed below are two common experimental protocols for the analysis of ADCs using HIC.

Protocol 1: HIC for DAR Determination of a Cysteine-Linked ADC (e.g., Brentuximab Vedotin)

  • Objective: To separate and quantify the different drug-loaded species of a cysteine-linked ADC to determine the average DAR.

  • Instrumentation: A biocompatible HPLC or UHPLC system with a UV detector.[3]

  • Column: A HIC column with a butyl or phenyl stationary phase (e.g., TSKgel Butyl-NPR).[13]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 6.95).[13]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 6.95, with a small percentage of isopropanol (B130326), e.g., 25%).[13]

  • Procedure:

    • Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 100% A) for a sufficient time.

    • Inject the ADC sample (typically 10-50 µg).

    • Elute the bound species using a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a defined period (e.g., 30-60 minutes). The flow rate is typically around 1.0 mL/min.[13]

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

    • Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

Protocol 2: HIC for ADC Analysis using an Ether-based Column

  • Objective: To achieve high-resolution separation of ADC species.

  • Instrumentation: A biocompatible HPLC or UHPLC system with a UV detector.

  • Column: An Ether-5PW column.[13]

  • Mobile Phase A: 2 M sodium chloride in 50 mM sodium phosphate, pH 7.00.[13]

  • Mobile Phase B: 80% 50 mM sodium phosphate, pH 7.00 / 10% acetonitrile (B52724) / 10% isopropanol (v/v/v).[13]

  • Procedure:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 50 minutes at a flow rate of 1.0 mL/min and a column temperature of 30 °C.[13]

    • Monitor the absorbance at 280 nm.

    • Process the data as described in Protocol 1 to determine the DAR.

Visualizing HIC for ADC Characterization

To better illustrate the principles and workflows of HIC in ADC analysis, the following diagrams are provided.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC System cluster_data Data Analysis ADC_Sample ADC Sample Injector Injector ADC_Sample->Injector HIC_Column HIC Column Injector->HIC_Column High Salt Detector UV Detector HIC_Column->Detector Salt Gradient Chromatogram Chromatogram Detector->Chromatogram DAR_Calc DAR Calculation Chromatogram->DAR_Calc Report Report DAR_Calc->Report HIC_Separation_Principle cluster_column HIC Column start DAR0 Unconjugated Antibody (DAR0) (Least Hydrophobic) start->DAR0 Decreasing Salt Concentration Increasing Retention Time end DAR2 ADC with 2 Drugs (DAR2) DAR0->DAR2 DAR4 ADC with 4 Drugs (DAR4) DAR2->DAR4 DAR6 ADC with 6 Drugs (DAR6) DAR4->DAR6 DAR8 ADC with 8 Drugs (DAR8) (Most Hydrophobic)

References

The Impact of PEG Linker Length on ADC Stability: A Comparative Analysis of Tetrazine-PEG4-amine and Tetrazine-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of efficacious and safe antibody-drug conjugates (ADCs). The linker, which bridges the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. Among the diverse linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their ability to modulate these critical attributes. This guide provides a comparative analysis of two closely related linkers, Tetrazine-PEG4-amine and Tetrazine-PEG6-amine, focusing on their impact on ADC stability, supported by established trends and experimental data from studies on varying PEG linker lengths.

The inclusion of a PEG spacer within a linker, such as in Tetrazine-PEG-amine linkers, serves multiple purposes. The tetrazine moiety facilitates a highly specific and rapid bioorthogonal "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody, ensuring precise and stable conjugation. The PEG chain, a hydrophilic and flexible polymer, enhances the solubility of the ADC, particularly when conjugated with hydrophobic payloads, thereby mitigating the risk of aggregation.[1] The length of this PEG chain is a critical parameter that can be fine-tuned to optimize the ADC's performance. While direct head-to-head comparative studies of Tetrazine-PEG4-amine versus Tetrazine-PEG6-amine are not extensively available in public literature, we can infer the performance differences based on well-documented trends observed with varying PEG linker lengths.

The Trade-Off: Stability vs. Pharmacokinetics

The choice between a shorter (PEG4) and a slightly longer (PEG6) PEG linker embodies a fundamental trade-off in ADC design: enhancing stability versus improving pharmacokinetic properties.[2]

Shorter PEG linkers, such as PEG4, are generally believed to contribute to better ADC stability.[2] The shorter chain length can position the payload closer to the antibody, potentially offering a degree of steric shielding from the surrounding microenvironment and reducing the likelihood of premature payload release.[3]

Conversely, longer PEG linkers tend to improve the pharmacokinetic profile of the ADC.[4] The extended PEG chain increases the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life.[4] This prolonged circulation time can enhance tumor accumulation and overall efficacy. However, a potential drawback of longer PEG chains is a possible decrease in in vitro potency.[5]

Quantitative Data Summary

The following table summarizes the expected impact of Tetrazine-PEG4-amine versus Tetrazine-PEG6-amine on key ADC stability parameters. The data is extrapolated from studies comparing short versus longer PEG linkers.

ParameterTetrazine-PEG4-amineTetrazine-PEG6-amineRationale
Aggregation Potentially lowerSlightly higher potentialShorter PEG chains may provide better steric hindrance against intermolecular interactions of hydrophobic payloads.[3]
In Vitro Plasma Stability Potentially higherSlightly lower potentialShorter linkers may better shield the payload from plasma enzymes.
Drug-to-Antibody Ratio (DAR) Less impact on DAR achievementMay slightly influence achievable DARLonger PEG chains can sometimes introduce steric hindrance that affects conjugation efficiency.
Pharmacokinetics (Half-life) ShorterLongerLonger PEG chains increase the hydrodynamic radius, reducing clearance.[4]
In Vivo Efficacy Potentially lower for some payloadsPotentially higher due to improved PKImproved pharmacokinetics with longer linkers can lead to better tumor accumulation.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC stability. Below are representative protocols for key experiments.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in the ADC preparation.

Methodology:

  • HPLC System: A biocompatible HPLC system equipped with a UV detector.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.95.

  • Mobile Phase B: 25 mM sodium phosphate, pH 6.95, with 20% isopropanol.

  • Procedure:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-25 µg of the ADC sample.

    • Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100

Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample.

Methodology:

  • HPLC System: A biocompatible HPLC system with a UV detector.

  • Column: An SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Procedure:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

    • Inject 20-50 µg of the ADC sample.

    • Perform an isocratic elution for 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to aggregates, the monomeric ADC, and any fragments.

    • Calculate the percentage of aggregates relative to the total peak area.[3]

In Vitro Plasma Stability Assay by LC-MS

Objective: To assess the stability of the ADC and monitor the release of the payload in plasma over time.

Methodology:

  • Incubation:

    • Incubate the ADC in plasma (human, mouse, or rat) at a concentration of 0.1-1 mg/mL at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation:

    • At each time point, precipitate plasma proteins by adding three volumes of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis of the released payload.

  • LC-MS Analysis:

    • Analyze the supernatant using a high-resolution LC-MS system to quantify the amount of free payload.

    • The remaining intact ADC in the plasma can be quantified using an immunocapture method followed by LC-MS analysis.

  • Data Analysis:

    • Plot the concentration of the released payload or the percentage of intact ADC over time to determine the stability profile.

Logical Relationship Diagram

The following diagram illustrates the relationship between the PEG linker length and its impact on the key properties of an ADC.

ADC_Stability_Workflow cluster_linker Linker Design Choice cluster_properties Physicochemical & Biological Properties cluster_outcome Therapeutic Outcome PEG4 Tetrazine-PEG4-amine Stability Enhanced Stability (Lower Aggregation, Higher Plasma Stability) PEG4->Stability Favors PEG6 Tetrazine-PEG6-amine PK Improved Pharmacokinetics (Longer Half-life) PEG6->PK Favors Therapeutic_Index Optimal Therapeutic Index Stability->Therapeutic_Index Contributes to PK->Therapeutic_Index Contributes to

Caption: The interplay between PEG linker length and ADC properties.

Conclusion

The selection between Tetrazine-PEG4-amine and Tetrazine-PEG6-amine for ADC development requires a careful consideration of the specific antibody, payload, and desired therapeutic outcome. While a shorter PEG4 linker may offer advantages in terms of ADC stability and reduced aggregation, a slightly longer PEG6 linker is likely to provide a more favorable pharmacokinetic profile, potentially leading to enhanced in vivo efficacy. The optimal choice will ultimately depend on a systematic evaluation of ADCs constructed with both linkers, using the robust experimental protocols outlined in this guide. This empirical approach will enable researchers to identify the linker that achieves the optimal balance between stability, efficacy, and safety for their specific ADC candidate.

References

A Comparative Guide to the Kinetic Analysis of Tetrazine Derivatives with Trans-Cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025

The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) has become a premier bioorthogonal reaction, prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1] This guide provides a comparative kinetic analysis of various tetrazine derivatives, offering researchers, scientists, and drug development professionals the data and methodologies necessary to select the optimal reagents for their specific applications, from cellular imaging to in vivo drug delivery.[1]

The reaction's speed, characterized by second-order rate constants (k₂) ranging from 10³ to over 10⁶ M⁻¹s⁻¹, allows for efficient labeling at low, physiologically relevant concentrations.[1] This rate is profoundly influenced by the electronic and steric properties of substituents on the tetrazine ring and the ring strain of the TCO derivative.[2][3]

Comparative Kinetic Data

The selection of a tetrazine derivative involves a crucial trade-off between reaction speed and stability.[4][5] Tetrazines functionalized with electron-withdrawing groups generally exhibit faster kinetics but may have reduced stability in aqueous solutions.[6] The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO under different conditions, providing a baseline for comparison.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions (Solvent, Temperature)
2-pyridyl₂-tetrazine (2Pyr₂)TCO-PEG₄69,400DPBS, 37°C[7]
Highly reactive pyrimidyl-phenyl-TzTCO>39,000DPBS, 37°C[8]
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media[2][6]
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C[8]
DHP₂-tetrazineTCO-PEG₄6,450DPBS, 37°C[7]
MeEVE-tetrazineTCO-PEG₄2,750DPBS, 37°C[7]
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,0009:1 Methanol/Water, 25°C[2][8]
MeDHP-tetrazineTCO-PEG₄1,820DPBS, 37°C[7]
Methyl-substituted tetrazineTCO~1,000Aqueous Media[2]
Methyl-phenyl-tetrazine (MePh)TCO-PEG₄990DPBS, 37°C[7]

Note: Reaction rates are highly dependent on the specific structures of both the tetrazine and TCO derivatives, as well as the solvent and temperature. The data presented should be used as a comparative guide.

Factors Influencing Reaction Kinetics

The rate of the tetrazine-TCO ligation is governed by several key factors, primarily related to the electronic and steric properties of the reactants. Understanding these relationships is essential for designing experiments and developing new probes.

Rate Tetrazine-TCO Reaction Rate (k₂) Electronics Electronic Effects (Tetrazine Substituents) Electronics->Rate EWG Electron-Withdrawing Groups EDG Electron-Donating Groups Distortion Lowered Distortion Energy (e.g., 2-pyridyl-Tz) Sterics Steric Hindrance Sterics->Rate Decreases k₂ Strain Ring Strain (TCO) Strain->Rate Increases k₂ EWG->Rate Increases k₂ EDG->Rate Decreases k₂ Distortion->Rate Increases k₂

Figure 1. Factors influencing Tetrazine-TCO reaction kinetics.

Experimental Protocols

Accurate determination of kinetic rate constants is critical for comparing different tetrazine derivatives. The most common methods are UV-Vis stopped-flow spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Kinetic Analysis by Stopped-Flow UV-Vis Spectrophotometry

This is the preferred method for fast reactions, allowing for the precise measurement of rapid absorbance changes under pseudo-first-order conditions.[4][9]

  • Reagent Preparation :

    • Prepare stock solutions of the tetrazine derivative (e.g., 1 mM) and the TCO derivative (e.g., 20 mM) in a suitable organic solvent like DMSO.[4]

    • On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to their final concentrations. The TCO concentration should be at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order conditions.

  • Instrument Setup :

    • Equilibrate a stopped-flow spectrophotometer to the desired reaction temperature (e.g., 25°C or 37°C).[4][9]

    • Set the spectrophotometer to monitor the reaction at the maximum absorbance wavelength (λmax) of the specific tetrazine, which is typically in the 510-550 nm range.[4][2]

  • Measurement :

    • Load the tetrazine and TCO solutions into separate syringes of the instrument.[4]

    • Initiate the run to rapidly mix the two solutions and begin recording the decrease in absorbance over time as the tetrazine is consumed.[4][2]

  • Data Analysis :

    • Fit the resulting absorbance decay curve to a single exponential decay function to determine the observed rate constant (k_obs).[4]

    • Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the TCO derivative that was used in excess: k₂ = k_obs / [TCO] .[4][9]

    • For the highest accuracy, repeat the experiment using at least three different excess concentrations of the TCO derivative and plot k_obs versus [TCO]. The slope of the resulting linear plot will give a more accurate value for k₂.[4]

cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_tz Prepare Tetrazine Solution (e.g., 50 µM) setup Equilibrate Stopped-Flow Instrument (e.g., 37°C) prep_tco Prepare TCO Solution (≥10x excess, e.g., 500 µM) mix Rapidly Mix Reactants setup->mix monitor Monitor Absorbance Decay at Tetrazine λmax (~520 nm) mix->monitor fit Fit Decay Curve to obtain k_obs (Pseudo-first-order rate) monitor->fit calculate Calculate k₂ = k_obs / [TCO] fit->calculate validate Repeat for multiple [TCO] Plot k_obs vs [TCO] -> Slope = k₂ calculate->validate

Figure 2. Workflow for kinetic analysis using stopped-flow spectrophotometry.
Protocol 2: Kinetic Analysis by LC-MS

This method is useful for slower reactions or when UV-Vis monitoring is not feasible. It directly measures the concentration of reactants and products over time.

  • Reaction Setup : In a vial at a constant, known temperature, mix the tetrazine and TCO derivatives at defined initial concentrations.[2]

  • Time Points : At specific time intervals, withdraw an aliquot of the reaction mixture.[2]

  • Quenching : Immediately stop the reaction within the aliquot. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger that reacts instantly with one of the components.[2]

  • LC-MS Analysis : Analyze the quenched samples by LC-MS to quantify the concentrations of the remaining tetrazine and TCO, and the formed dihydropyridazine (B8628806) product.[2]

  • Data Analysis : Plot the concentration of a reactant (e.g., tetrazine) or the product versus time. Fit this data to the appropriate integrated second-order rate law to determine the second-order rate constant (k₂).[2]

References

Assessing the In Vivo Stability of Tetrazine-PEG6-Amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and in vivo imaging, the stability of bioorthogonal conjugates is a critical parameter for successful outcomes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has emerged as a leading strategy for in vivo applications due to its rapid kinetics and high specificity.[1][2][3][4] This guide provides a comparative analysis of the in vivo stability of Tetrazine-PEG6-amine conjugates, offering insights into their performance against other bioorthogonal pairs and detailing experimental protocols for their evaluation.

Comparative In Vivo Performance of Bioorthogonal Reactions

The selection of a bioorthogonal reaction for in vivo applications is a trade-off between reaction kinetics and the stability of the reactants.[5] While highly reactive probes are desirable for efficient labeling at low concentrations, they can sometimes exhibit reduced stability in the physiological environment.[5][6] The table below summarizes key performance indicators for various bioorthogonal reaction pairs, providing a framework for selecting the most appropriate chemistry for a given application.

Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)In Vivo Half-life of DienophileKey Stability ConsiderationsRepresentative Applications
Tetrazine - TCO 1,000 - 30,000[2][7]TCO (conjugated to an antibody): ~75% reactive after 24h[2]Isomerization of TCO to the less reactive cis-cyclooctene can be a degradation pathway, potentially influenced by interactions with copper-containing proteins.[7] The structure of the TCO can be modified to improve stability.[7]Pre-targeted imaging (PET, SPECT), drug delivery, in vivo cell tracking.[1][3][4][8][9]
Tetrazine - sTCO ~3,300,000[2]Lower than TCOThe high reactivity of sTCO is associated with a trade-off in stability, particularly in the presence of high thiol concentrations.[2]Rapid fluorogenic labeling in living bacteria.[2]
Tetrazine - Cyclopropene (B1174273) Variable, can be up to 2 orders of magnitude faster than some carbonyl transformations.[1]Stable overnight in the presence of cysteine (for certain derivatives).[1]The small size of the cyclopropene tag minimizes steric hindrance. Some derivatives can be unstable.[1]Live-cell imaging, metabolic labeling of glycans.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 0.001 - 1Azides are generally stable. Cyclooctynes can be hydrophobic and may bind to serum albumin.[10]Slower kinetics compared to tetrazine ligations.[6][10] Hydrophobicity of some cyclooctynes can lead to non-specific binding and reduced bioavailability.[10]Labeling of biomolecules in living systems.[10]
Staudinger Ligation ~0.002Phosphine reagents can be susceptible to air oxidation and metabolism by cytochrome P450 enzymes.[10]Sluggish kinetics for in vivo applications.[10][11]Early bioorthogonal labeling in cells and live mice.[10]

Experimental Protocols for Assessing In Vivo Stability

A common and effective method for evaluating the in vivo stability and reactivity of bioorthogonal conjugates is through a pre-targeted imaging experiment. This approach separates the delivery of a targeting moiety (e.g., an antibody conjugated to a dienophile) from the administration of a diagnostic or therapeutic probe (e.g., a radiolabeled tetrazine).

Pre-targeted In Vivo Imaging Workflow

This protocol outlines a general procedure for assessing the in vivo stability of a TCO-conjugated antibody using a radiolabeled Tetrazine-PEG6-amine probe.

1. Preparation of Conjugates:

  • Conjugate the targeting antibody with a TCO derivative.
  • Synthesize the Tetrazine-PEG6-amine probe and radiolabel it with a suitable isotope (e.g., ¹⁸F for PET imaging).[8]

2. Animal Model:

  • Use an appropriate animal model (e.g., tumor-bearing mice for cancer targeting).

3. Administration of TCO-Antibody:

  • Administer the TCO-conjugated antibody to the animal model via intravenous injection.
  • Allow for a predetermined period (e.g., 24, 48, or 72 hours) for the antibody to accumulate at the target site and for unbound conjugate to clear from circulation.[12] This clearance phase is crucial for minimizing background signal.

4. Administration of Radiolabeled Tetrazine-PEG6-Amine Probe:

  • After the clearance period, administer the radiolabeled Tetrazine-PEG6-amine probe intravenously.

5. In Vivo Reaction and Imaging:

  • The tetrazine probe will rapidly react with the TCO-modified antibody at the target site through the iEDDA reaction.[12]
  • Perform imaging (e.g., PET scan) at various time points post-probe administration to visualize the localization of the radiolabel.

6. Biodistribution Analysis:

  • After the final imaging session, euthanize the animals and collect major organs and tissues.
  • Measure the radioactivity in each sample using a gamma counter to quantify the biodistribution of the probe.

7. Data Analysis:

  • Analyze the imaging data to determine the tumor-to-background ratios.
  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ from the biodistribution data.
  • The amount of radioactivity at the target site is a direct correlate of the stability and reactivity of the TCO on the antibody over the circulation time.

Visualizing the Workflow and Reaction

To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In Vivo Stability Assessment A Administer TCO-conjugated Antibody B Accumulation at Target Site & Clearance of Unbound Antibody (24-72 hours) A->B C Administer Radiolabeled Tetrazine-PEG6-amine Probe B->C D In Vivo Bioorthogonal Reaction at Target Site C->D E PET/SPECT Imaging & Biodistribution Analysis D->E

In vivo stability assessment workflow.

G cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction Tetrazine Tetrazine-PEG6-amine Plus + Tetrazine->Plus TCO trans-Cyclooctene (TCO) (on targeting molecule) Reaction Rapid Reaction TCO->Reaction Plus->TCO Product Stable Dihydropyridazine Adduct (Covalent Bond) Reaction->Product N2 N₂ gas (byproduct) Product->N2

Tetrazine-TCO ligation chemistry.

Conclusion

The Tetrazine-PEG6-amine conjugate, as part of the broader class of tetrazine-TCO bioorthogonal reaction pairs, represents a robust and highly efficient system for in vivo applications.[1][2][3][4] Its rapid reaction kinetics and the demonstrated stability of the TCO moiety in vivo make it an excellent choice for pre-targeted imaging and drug delivery.[2][7][9] The inclusion of a PEG6 linker is intended to enhance solubility and improve pharmacokinetics. While direct comparative data for the PEG6 variant specifically is limited in the surveyed literature, the principles of PEGylation are well-established for improving the in vivo properties of bioconjugates. The provided experimental workflow offers a clear path for researchers to assess the in vivo stability and performance of their specific Tetrazine-PEG6-amine conjugates in the context of their intended application. Careful consideration of the trade-offs between reactivity and stability, as outlined in the comparative table, will enable the rational design of more effective in vivo chemical biology tools.

References

comparative study of cleavable vs non-cleavable tetrazine linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Cleavable vs. Non-Cleavable Tetrazine Linkers in Bioconjugation and Drug Delivery

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation, particularly in the burgeoning field of antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Tetrazine linkers, renowned for their role in bioorthogonal chemistry, offer versatile platforms for attaching therapeutic payloads to targeting moieties. These linkers can be broadly categorized into two classes: cleavable and non-cleavable. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation bioconjugates.

At a Glance: Cleavable vs. Non-Cleavable Tetrazine Linkers

FeatureCleavable Tetrazine LinkersNon-Cleavable Tetrazine Linkers
Release Mechanism Triggered by specific physiological conditions (e.g., reducing agents, pH, enzymes) or external stimuli.Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1]
Payload Form Typically releases the unmodified, native payload.Releases the payload with an attached linker remnant and amino acid residue.[2]
Bystander Effect High potential for a bystander effect, where the released payload can kill neighboring antigen-negative cells.[1]Generally, a limited or no bystander effect due to the charged nature of the released payload-linker complex.[3]
Plasma Stability Can be susceptible to premature payload release in circulation, depending on the cleavage trigger.[4]Generally exhibit higher stability in plasma, minimizing off-target toxicity.[2]
Therapeutic Index The therapeutic index can be influenced by the balance between potent bystander killing and potential off-target toxicity from premature payload release.[5][6]Often associated with a wider therapeutic window due to enhanced stability and lower off-target toxicity.[2]
Common Attachment Disulfide bonds, "click-to-release" systems.Thioether bonds (via maleimide (B117702) chemistry).

Introduction to Tetrazine Linker Technology

Tetrazine linkers leverage the inverse electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, such as trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond. This bioorthogonal reaction is exceptionally fast and proceeds with high selectivity in complex biological environments, making it ideal for bioconjugation.[7] The core of the linker's functionality—whether it is cleavable or non-cleavable—is determined by the chemical nature of the spacer connecting the tetrazine moiety to the payload.

Cleavable Tetrazine Linkers

Cleavable linkers are designed to release their payload in response to a specific trigger present in the target microenvironment, such as a tumor. This controlled release is a key advantage, as it can unleash the full potency of the payload directly at the site of action.

A common strategy for creating a cleavable tetrazine linker is to incorporate a disulfide bond. This bond is stable in the bloodstream but is readily cleaved in the reducing environment of the cell, which has a high concentration of glutathione (B108866) (GSH).[1] Another innovative approach is the "click-to-release" system, where the iEDDA reaction itself initiates a cascade that leads to the cleavage of the payload.[8]

Non-Cleavable Tetrazine Linkers

In contrast, non-cleavable linkers form a highly stable bond that is resistant to biological degradation. The release of the payload from an ADC with a non-cleavable linker is dependent on the internalization of the entire conjugate and its subsequent degradation within the lysosome of the target cell.[1] This process releases the payload still attached to the linker and a residual amino acid from the antibody. A common method for creating a non-cleavable linkage involves the reaction of a maleimide-functionalized tetrazine linker with a thiol group on the antibody to form a stable thioether bond.

Comparative Performance Data

The following tables summarize key performance data for cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons of tetrazine-based linkers in a single study are limited; therefore, the data presented is a compilation from various studies to provide a comparative overview.

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineIC50Citation
Trastuzumab-vc-MMAECleavable (dipeptide)N87 (HER2+)~1 ng/mL[9]
Trastuzumab-vc-MMAECleavable (dipeptide)MCF7 (HER2-)>1000 ng/mL[9]
T-DM1 (Kadcyla®)Non-cleavable (thioether)SK-BR-3 (HER2+)~10 ng/mL[3]
T-DXd (Enhertu®)Cleavable (tetrapeptide)SK-BR-3 (HER2+)~1 ng/mL[3]
In Vivo Efficacy
ADC ConstructLinker TypeXenograft ModelOutcomeCitation
tc-ADC (MMAE)Cleavable (click-to-release)OVCAR-3Potent therapeutic effect[8]
vc-ADC (MMAE)Cleavable (dipeptide)OVCAR-3No tumor growth control[8]
Trastuzumab(MMAE)2Non-cleavable (dihydropyridazine)SK-BR-3 (HER2 high)High selectivity and cytotoxicity[10]
Plasma Stability
ADC ConstructLinker TypeSpeciesStability MetricResultCitation
Trastuzumab(TAMRA)2Non-cleavable (dihydropyridazine)HumanELISAPayload attached for >5 days[10]
Cysteine-conjugated ADCNon-cleavableMouseDAR reduction over timeLinker-dependent stability[11]
vc-MMAE ADCCleavable (dipeptide)Mouse% payload release at 6 days>20%[12]
vc-MMAE ADCCleavable (dipeptide)Human% payload release at 6 days<1%[12]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Internalization_C Internalization ADC_C->Internalization_C 1. Binding & Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., GSH, low pH) Lysosome_C->Cleavage 2. Trafficking Payload_Release_C Free Payload Release Cleavage->Payload_Release_C 3. Bystander Bystander Effect (diffusion to neighboring cells) Payload_Release_C->Bystander 4b. Diffusion Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C 4a. Neighbor_Cell_Death Neighbor Cell Death Bystander->Neighbor_Cell_Death ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization ADC_NC->Internalization_NC 1. Binding & Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation 2. Trafficking & Payload_Release_NC Payload-Linker-AA Release Degradation->Payload_Release_NC 3. Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC 4.

Caption: Mechanisms of action for ADCs with cleavable versus non-cleavable linkers.

Experimental Workflow: In Vitro Bystander Effect Assay

Bystander_Assay start Start cell_prep Prepare Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells start->cell_prep co_culture Co-culture Ag+ and Ag- cells in various ratios cell_prep->co_culture treatment Treat with ADC at a concentration cytotoxic to Ag+ cells but not Ag- cells co_culture->treatment incubation Incubate for a defined period (e.g., 72-120 hours) treatment->incubation imaging Acquire images using fluorescence microscopy incubation->imaging analysis Quantify the number of viable fluorescent Ag- cells imaging->analysis end End analysis->end

References

Performance Evaluation of Tetrazine-PEG6-amine in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of an appropriate linker is paramount to the success of their experiments. This guide provides a comparative evaluation of Tetrazine-PEG6-amine, a heterobifunctional linker, against other alternatives, with a focus on its performance in different cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a rapid and highly specific "click" reaction between a tetrazine moiety and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). The polyethylene (B3416737) glycol (PEG) linker, in this case with six repeating units, enhances solubility in aqueous buffers and provides a flexible spacer, minimizing steric hindrance.[1]

Comparative Performance Analysis

The choice of the PEG linker length in a tetrazine conjugate significantly influences its physicochemical properties and biological performance. While specific quantitative data for Tetrazine-PEG6-amine is often embedded within broader studies, the general trends observed with varying PEG chain lengths provide a strong framework for comparison.

Key Performance Parameters vs. PEG Linker Length

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Mid-length PEG Linker (e.g., PEG6)Long PEG Linker (e.g., PEG11, PEG12)Data Highlights & Citations
Lipophilicity (logD) HighModerateLow-ModerateLowIncreasing PEG length enhances hydrophilicity, which can improve solubility and reduce non-specific binding.[2]
Blood Clearance FastSlowerIntermediateSlowestPEGylation significantly prolongs the circulation time. A non-PEGylated probe can have a half-life of minutes, which is extended with longer PEG chains.[2]
Reaction Kinetics FastSlightly ReducedPotentially ReducedReducedThe intrinsic reactivity of the tetrazine is the primary driver. Very long PEG chains might introduce some steric hindrance, slightly reducing reaction rates.[2]
Cellular Uptake/Labeling Efficiency VariablePotentially ImprovedOften Optimal Can be ReducedShorter linkers may not provide sufficient spacing, while very long linkers could sterically hinder the reaction with the TCO-modified target on the cell surface. A mid-length linker like PEG6 often provides a good balance.[1]

Reaction Kinetics of Bioorthogonal Chemistries

The iEDDA reaction utilized by Tetrazine-PEG6-amine is among the fastest bioorthogonal reactions available, a critical factor for efficient labeling at low concentrations.

Reaction TypeDienophile/PhilophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
iEDDA (Tetrazine Ligation) Tetrazine + TCO ~1 - 2.6 x 10⁴ Extremely fast, bioorthogonal, no catalyst needed.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne + Azide~1Bioorthogonal, no catalyst needed, but slower kinetics.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne + Azide~10² - 10³High efficiency and specificity, but requires a cytotoxic copper catalyst.

Data compiled from multiple sources and represents typical ranges. Actual rates can vary based on specific reagents and reaction conditions.

Cytotoxicity Profile

Cell LineCompoundIC50 ValueCitation
A549Cisplatin (reference)~150 µM (4h treatment)
HeLaVarious Tetrazine Derivatives (16h)Viability reduction observed at 50 µM
MDA-MB-2313,6-dichloro-1,2,4,5-tetrazineCytotoxic effects observed[3]

It is crucial for researchers to empirically determine the optimal, non-toxic concentration of Tetrazine-PEG6-amine for their specific cell line and experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving Tetrazine-PEG6-amine.

Protocol 1: Live Cell Surface Labeling and Flow Cytometry Analysis

This protocol describes the labeling of cell surface molecules that have been pre-functionalized with a TCO group, for instance, through metabolic glycoengineering with a TCO-modified sugar or by antibody-TCO conjugates.

Materials:

  • HeLa, A549, or MDA-MB-231 cells expressing TCO groups on their surface

  • Tetrazine-PEG6-amine

  • TCO-conjugated fluorophore (e.g., TCO-Cy5)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • FACS Buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ cells/mL.

  • Tetrazine-PEG6-amine Preparation: Prepare a 1 mM stock solution of Tetrazine-PEG6-amine in anhydrous DMSO.

  • Conjugation to Fluorophore (if not pre-conjugated):

    • In a microcentrifuge tube, combine the Tetrazine-PEG6-amine and a TCO-conjugated fluorophore (e.g., TCO-Cy5) at a slight molar excess of the tetrazine.

    • Incubate for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Staining: Add the Tetrazine-PEG6-fluorophore conjugate to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[4]

  • Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unreacted reagents.[4]

  • Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter for the chosen fluorophore (e.g., 640 nm excitation and a 670/30 nm bandpass filter for Cy5).[4]

Controls:

  • Unlabeled Cells + Tetrazine-PEG6-fluorophore: To assess non-specific binding.

  • TCO-labeled Cells (no tetrazine conjugate): To determine background fluorescence.

  • Unlabeled Cells (no TCO, no tetrazine): To determine autofluorescence.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration at which Tetrazine-PEG6-amine becomes cytotoxic to the cells.

Materials:

  • HeLa, A549, or MDA-MB-231 cells

  • Complete cell culture medium

  • Tetrazine-PEG6-amine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Tetrazine-PEG6-amine in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the linker. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Cell Surface Labeling

G cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Analysis Harvest Harvest and Wash Cells Resuspend Resuspend in FACS Buffer Harvest->Resuspend Add_Tz Add Tetrazine-PEG6-Fluorophore Resuspend->Add_Tz Incubate Incubate (15-30 min) Add_Tz->Incubate Wash_Cells Wash Cells (3x) Incubate->Wash_Cells FACS Analyze by Flow Cytometry Wash_Cells->FACS

Caption: Workflow for cell surface labeling and analysis.

Bioorthogonal Reaction Pathway

G Tz_PEG6 Tetrazine-PEG6-amine Intermediate Diels-Alder Cycloaddition Intermediate Tz_PEG6->Intermediate + TCO_Target TCO-modified Target (on cell surface) TCO_Target->Intermediate Labeled_Product Stable Labeled Product Intermediate->Labeled_Product - N₂ N2 N₂ (gas) Intermediate->N2

Caption: The iEDDA reaction between Tetrazine and TCO.

References

Determining the Drug-to-Antibody Ratio (DAR) for Tetrazine-PEG6-ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), defining the average number of drug molecules conjugated to a single antibody.[1] This ratio significantly influences the ADC's efficacy, toxicity, and pharmacokinetic properties.[1] For ADCs utilizing a Tetrazine-PEG6 linker, which facilitates a bioorthogonal conjugation, precise DAR determination is essential for ensuring consistency and optimal performance. This guide provides an objective comparison of common analytical methods for DAR determination, supported by experimental protocols and data presentation.

Tetrazine-PEG6 linkers are used in click chemistry for ADC synthesis, where the tetrazine group reacts with a strained alkene in an inverse electron demand Diels-Alder reaction.[2] The PEG6 (polyethylene glycol) component is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC.

Comparison of Key Analytical Methods for DAR Determination

Several bioanalytical methods have been developed to determine the average DAR and drug load distribution of ADCs.[3][4] The choice of method depends on the specific characteristics of the ADC, the information required (average DAR vs. distribution), and the available instrumentation. The most widely used techniques include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).

MethodPrincipleInformation ProvidedSample StateAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component based on their extinction coefficients.[3][]Average DAR only.[6]Intact ADCSimple, rapid, and requires standard laboratory equipment.[3][][7]Does not provide information on drug distribution; susceptible to interference from other components that absorb at the selected wavelengths.[6]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity under non-denaturing conditions.[3][8] The addition of a hydrophobic drug increases the ADC's retention on the column.Average DAR and drug load distribution (e.g., DAR 0, 2, 4, 6, 8 species).[9]Intact ADCConsidered a standard method for cysteine-linked ADCs.[3][4] Provides detailed information on heterogeneity.Mobile phases contain high salt concentrations that are incompatible with MS.[4] May have lower resolution for ADCs with very hydrophobic payloads.[8]
Reversed-Phase Liquid Chromatography (RP-LC) Separates molecules based on their hydrophobicity under denaturing conditions.[3] Can be used for both intact and reduced ADCs.Average DAR and drug load distribution. For reduced ADCs, it provides information on drug load on light and heavy chains.[9]Intact or Reduced ADCCompatible with mass spectrometry due to the use of volatile mobile phases.[4] Offers an orthogonal method to HIC.[9]Denaturing conditions disrupt the native ADC structure, which may not be desirable for all analyses.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact or fragmented ADCs to determine their precise molecular weights.[10] Often coupled with LC (LC-MS) for prior separation.Average DAR, drug load distribution, and confirmation of conjugation sites (with fragmentation).Intact or Reduced ADCProvides highly accurate and detailed characterization.[10][11] Can identify different drug-loaded species and other modifications.Requires specialized and expensive instrumentation; data analysis can be complex.[12]

Experimental Protocols

UV/Vis Spectroscopy for Average DAR Determination

This method is based on the Beer-Lambert law and requires knowledge of the extinction coefficients of the antibody and the drug.[]

Methodology:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficient of the naked antibody at 280 nm (ε_Ab,280_).

    • Determine the molar extinction coefficient of the drug-linker construct at 280 nm (ε_Drug,280_) and at its wavelength of maximum absorbance (λ_max_) (ε_Drug,λmax_).

  • Sample Preparation:

    • Prepare the Tetrazine-PEG6-ADC sample in a suitable buffer (e.g., PBS).

  • Spectrophotometer Measurement:

    • Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculation:

    • Calculate the concentration of the drug (C_Drug_) using the absorbance at λ_max_:

      • C_Drug_ = A_λmax_ / ε_Drug,λmax_

    • Calculate the corrected absorbance of the antibody at 280 nm by subtracting the contribution of the drug's absorbance:

      • A_Ab,280_ = A_280_ - (C_Drug_ × ε_Drug,280_)

    • Calculate the concentration of the antibody (C_Ab_):

      • C_Ab_ = A_Ab,280_ / ε_Ab,280_

    • Calculate the average DAR:

      • DAR = C_Drug_ / C_Ab_

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC is a robust method for characterizing cysteine-linked ADCs, separating species with different numbers of conjugated drugs.[9][13]

Methodology:

  • Instrumentation and Column:

    • HPLC or UPLC system with a UV detector.[13]

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) with 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.). The area percentage represents the relative abundance of each species.[9]

    • Calculate the weighted average DAR using the following formula:

      • DAR = Σ (Peak Area % of species * DAR of species) / 100

Reversed-Phase Liquid Chromatography (RP-LC) for DAR of Reduced ADC

This method is often used as an orthogonal technique to HIC and is compatible with MS. It involves reducing the interchain disulfide bonds of the ADC.[9][14]

Methodology:

  • Sample Preparation (Reduction):

    • To approximately 100 µg of the ADC, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to ensure complete reduction of the antibody into light chains (LC) and heavy chains (HC).

  • Instrumentation and Column:

    • UHPLC system coupled to a Q-TOF mass spectrometer.[14]

    • RP column suitable for proteins (e.g., Agilent PLRP-S).[14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 80°C

    • Detection: UV at 280 nm and MS detection.

    • Gradient: A suitable gradient from low to high organic solvent (e.g., 20% to 60% B over 15 minutes).

  • Data Analysis:

    • The chromatogram will show peaks corresponding to unconjugated light chain (L0), drug-conjugated light chain (L1), and heavy chains with varying drug loads (H0, H1, H2, etc.).[15]

    • Identify each peak using the mass spectrometer.

    • Integrate the UV peak areas for all light chain and heavy chain species.

    • Calculate the weighted average DAR using the formula:[14][16]

      • DAR = (Σ Peak Area_LC_ × DAR_LC_ + Σ Peak Area_HC_ × DAR_HC_) / (Σ Peak Area_LC_ + Σ Peak Area_HC_)

Visualizations

DAR_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Acquisition & Processing cluster_calc Final Calculation ADC_Sample Tetrazine-PEG6-ADC Sample Reduction Reduction (for RP-LC) or Dilution ADC_Sample->Reduction HIC HIC Reduction->HIC RPLC RP-LC Reduction->RPLC Chromatogram Chromatogram (UV Trace) HIC->Chromatogram MS Mass Spectrometry RPLC->MS RPLC->Chromatogram Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Peak_Integration Peak Integration Chromatogram->Peak_Integration Deconvolution Deconvolution (for MS Data) Mass_Spectrum->Deconvolution Deconvolution->Peak_Integration DAR_Result Average DAR & Distribution Peak_Integration->DAR_Result

Caption: General workflow for determining the Drug-to-Antibody Ratio (DAR).

ADC_Structure cluster_ADC Resulting ADC Structure mAb Monoclonal Antibody (mAb) Conjugation Bioorthogonal Conjugation mAb->Conjugation Engineered Cysteine/AA Linker Tetrazine-PEG6 Linker Linker->Conjugation Drug Cytotoxic Drug Drug->Linker Attached via cleavable/non- cleavable bond Structure mAb -- (Linker -- Drug)n DAR_Def n = DAR (Drug-to-Antibody Ratio)

Caption: Logical relationship of a Tetrazine-PEG6 Antibody-Drug Conjugate.

DAR_Decision_Tree Start What information is needed? Avg_DAR Average DAR only Start->Avg_DAR  Average   Distribution DAR Distribution & Heterogeneity Start->Distribution  Distribution   UV_Vis Use UV/Vis Spectroscopy Avg_DAR->UV_Vis MS_Available Is Mass Spec available? Distribution->MS_Available UV_Vis_Result Fastest and simplest method UV_Vis->UV_Vis_Result LC_MS Use LC-MS (RP-LC or Native) MS_Available->LC_MS Yes HIC_Only Use HIC MS_Available->HIC_Only No LC_MS_Result Provides most detailed characterization LC_MS->LC_MS_Result HIC_Result Robust method for Cys-linked ADCs HIC_Only->HIC_Result

Caption: Decision tree for selecting a suitable DAR determination method.

References

Safety Operating Guide

Safe Disposal of Tetrazine-PEG6-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Tetrazine-PEG6-amine hydrochloride, a compound frequently utilized in bioconjugation and click chemistry applications. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, work should be conducted in a chemical fume hood.

Waste Characterization and Data Summary

All waste containing this compound should be considered hazardous. The following table summarizes the key hazard information based on available data for similar compounds.

PropertyValue/ClassificationSource
Chemical NameThis compoundN/A
GHS Hazard Statements (based on similar compounds)Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3)[1]
Potential Health EffectsMay cause respiratory irritation, skin irritation, and serious eye irritation.[1][2]
Environmental HazardsPotential for long-term adverse effects in the aquatic environment. Discharge into the environment must be avoided.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[1][4]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1]

    • Label the container with the full chemical name: "Waste this compound" and include appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").[1]

  • Spill Management:

    • In the event of a small spill, ensure proper PPE is worn.[1]

    • Carefully sweep up solid material, avoiding dust generation. For solutions, absorb the spill with an inert material, such as sand, vermiculite, or diatomite.[1][2]

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.[4]

    • Clean the spill area with a suitable solvent (e.g., alcohol), and collect the cleaning materials as hazardous waste.[2][4]

  • Final Disposal:

    • Once the hazardous waste container is full, ensure it is tightly sealed and properly labeled.[1]

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][4]

    • Always follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3][5]

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before being disposed of as regular laboratory waste.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, followed by a volatile organic solvent like acetone (B3395972) or ethanol) at least three times.

  • Collect Rinsate: Collect all rinsate in a designated hazardous waste container, as it is considered hazardous.

  • Drying: Allow the container to air dry completely in a fume hood.

  • Defacing: Once dry, deface or remove the original label to prevent misidentification.

  • Disposal: The clean, dry, and defaced container can now be disposed of in the regular laboratory glass or plastic waste, in accordance with institutional policies.

Experimental Workflow and Decision-Making

The following diagrams illustrate the logical steps for the proper handling and disposal of this compound.

Caption: Workflow for handling and waste collection.

References

Essential Safety and Operational Guidance for Tetrazine-PEG6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling Tetrazine-PEG6-amine hydrochloride. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Safety Precautions

Hazard Summary:

Hazard ClassificationDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Source: MedChemExpress SDS for Tetrazine-PEG4-amine (hydrochloride)[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.[2][3]

Required PPE:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety goggles or glasses with side shields. A face shield is recommended when handling larger quantities.To protect eyes from splashes and irritation.[4]
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact and irritation.[5]
Body Protection A chemical-resistant lab coat.To protect against contamination of personal clothing.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if working outside of a fume hood, if exposure limits are exceeded, or if irritation occurs.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][4]

Operational Plan: Safe Handling Procedure

All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. An eyewash station and safety shower must be readily accessible. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[7]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust or airborne particles.[4] For easier handling, a stock solution can be prepared by dissolving the reagent in a dry, water-miscible solvent such as DMSO or DMF.[8][9]

  • In Solution: When working with the compound in solution, handle it with the same level of caution, using sealed containers for transfers whenever possible. Use non-amine-containing buffers (e.g., PBS, HEPES, carbonate/bicarbonate, or borate) at a pH of 7-9.[8][9]

  • Post-Handling: After completion, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[1]

  • Storage: Store the compound at or below -20°C under a dry inert gas (argon or nitrogen) and protected from light.[10][7][11][12]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.[5][13]

Waste Disposal Protocol:

  • Waste Collection: Collect all waste, including contaminated materials like weighing paper and pipette tips, in a designated and clearly labeled hazardous waste container.[5][13] The container must be chemically compatible and have a secure lid.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards (e.g., "Irritant," "Handle with Caution").

  • Storage of Waste: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5] Do not dispose of this chemical down the drain.[5]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][6]
In case of skin contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][6]
If inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4]

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4]

  • For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.[13]

  • Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol) and collect the cleaning materials as hazardous waste.[5]

Tetrazine_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Area Prep & Eyewash/Shower Check Warm 2. Warm Reagent to Room Temperature Prep->Warm PPE_On 3. Don PPE Warm->PPE_On Weigh 4. Weigh & Transfer Solid PPE_On->Weigh Dissolve 5. Prepare Stock Solution (optional, in DMSO/DMF) Weigh->Dissolve React 6. Perform Reaction in Amine-Free Buffer Dissolve->React Decon 7. Decontaminate Work Area React->Decon Waste 8. Collect Waste in Labeled Container Decon->Waste PPE_Off 9. Doff PPE Waste->PPE_Off Store 11. Store Waste & Arrange Disposal Waste->Store Wash 10. Wash Hands PPE_Off->Wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.